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  • Product: Benzyl 2-aminopropanoate hydrochloride
  • CAS: 5557-81-3

Core Science & Biosynthesis

Foundational

The Strategic Role of Benzyl 2-Aminopropanoate Hydrochloride in Advanced Drug Development

Abstract Benzyl 2-aminopropanoate hydrochloride, commonly known as L-Alanine benzyl ester hydrochloride, is a highly versatile amino acid derivative that has become a cornerstone in modern medicinal chemistry. By providi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzyl 2-aminopropanoate hydrochloride, commonly known as L-Alanine benzyl ester hydrochloride, is a highly versatile amino acid derivative that has become a cornerstone in modern medicinal chemistry. By providing a finely tuned balance of lipophilicity and enzymatic susceptibility, it serves as a critical building block in two of the most impactful therapeutic modalities of the last decade: ProTide (phosphoramidate) prodrugs and Antibody-Drug Conjugates (ADCs) . This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic rationale in drug design, and field-proven synthetic methodologies.

Chemical Identity and Physicochemical Profiling

The utility of L-Alanine benzyl ester hydrochloride stems directly from its structural duality. The C-terminal benzyl ester acts as a robust protecting group during organic synthesis while imparting critical lipophilicity to the final drug molecule. Conversely, the N-terminal hydrochloride salt stabilizes the primary amine, preventing premature cyclization, oxidation, or degradation during storage.

According to authoritative data from [1], the compound exhibits the following physicochemical profile:

PropertyValue
IUPAC Name Benzyl (2S)-2-aminopropanoate;hydrochloride
CAS Number 5557-83-5
Molecular Formula C10H14ClNO2
Molecular Weight 215.68 g/mol
Appearance White to off-white crystalline powder
Melting Point 138°C – 142°C
Solubility Soluble in DMSO, Methanol, and Water
Topological Polar Surface Area 52.3 Ų

Mechanistic Role in ProTide (Phosphoramidate) Prodrugs

Nucleoside analogs (e.g., 3'-deoxyadenosine, gemcitabine) frequently suffer from poor cellular uptake and rate-limiting initial phosphorylation by host kinases. The ProTide approach bypasses these bottlenecks by delivering a pre-phosphorylated monophosphate masked by an aryloxy group and an amino acid ester.

L-Alanine benzyl ester is the industry-standard masking group for several mechanistic reasons documented in recent [2]:

  • Enzymatic Recognition: The small methyl side chain of L-alanine is optimally accommodated by the active sites of intracellular enzymes like Hint-1 (histidine triad nucleotide-binding protein 1) and carboxylesterases, ensuring rapid intracellular cleavage.

  • Membrane Permeability: The benzyl ester provides the exact LogP (lipophilicity) required for the highly polar nucleotide to passively diffuse across the lipid bilayer without causing excessive plasma protein binding.

ProTide_Workflow A L-Alanine Benzyl Ester HCl C Triethylamine / CH2Cl2 -78°C to RT A->C B Phenyl Dichlorophosphate B->C D Phosphorochloridate Intermediate C->D Nucleophilic Substitution F t-BuMgCl / THF Overnight D->F E Nucleoside Analogue E->F G ProTide Prodrug F->G Phosphorylation

ProTide synthesis workflow utilizing L-Alanine benzyl ester hydrochloride as a masking group.

Application in Antibody-Drug Conjugate (ADC) Linker Synthesis

In the design of ADCs, the payload must remain securely attached to the antibody in systemic circulation but release rapidly upon internalization into the tumor cell. The Val-Ala (Valine-Alanine) dipeptide is a gold-standard cleavable linker, specifically recognized and cleaved by lysosomal Cathepsin B.

As detailed in patent literature such as [3], L-Alanine benzyl ester hydrochloride is the ideal starting material for this synthesis. The benzyl group protects the C-terminus, directing the peptide coupling exclusively to the N-terminus. Post-coupling, the benzyl ester is cleanly removed via catalytic hydrogenolysis (Pd/C, H2)—a mild condition that preserves the integrity of the newly formed peptide bond.

ADC_Linker_Workflow A L-Alanine Benzyl Ester HCl C EDC-HCl / HOBt / DIPEA DCM, 0°C to RT A->C B N-alpha-Acetyl-L-valine B->C D Val-Ala Dipeptide (Benzyl Protected) C->D Peptide Coupling E H2, Pd/C Hydrogenolysis D->E Deprotection F Val-Ala Free Acid E->F G Payload Conjugation F->G Amidation

Assembly of a Val-Ala cleavable dipeptide linker for Antibody-Drug Conjugates (ADCs).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each chemical intervention and include built-in validation steps.

Protocol A: Synthesis of Phosphorochloridate Intermediate (ProTide Precursor)

This protocol generates the active phosphorylating agent used to mask the nucleoside.

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Causality: Phenyl dichlorophosphate is highly sensitive to moisture and will rapidly hydrolyze into unreactive phosphoric acid derivatives if exposed to ambient humidity.

  • Dissolution: Suspend L-Alanine benzyl ester hydrochloride (1.0 eq) and phenyl dichlorophosphate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C. Causality: The initial nucleophilic attack is highly exothermic. Cryogenic temperatures suppress the formation of di-substituted byproducts (where two amino acids attack a single phosphate).

  • Base Addition: Add anhydrous triethylamine (Et3N) (2.0 eq) dropwise over 30 minutes. Causality: Et3N acts as an acid scavenger. It neutralizes the HCl from the starting amino acid salt to free the amine, and subsequently neutralizes the HCl generated during the substitution, driving the reaction forward.

  • Maturation: Allow the reaction to warm slowly to room temperature and stir for 3 hours.

  • Validation & QC: Monitor the reaction via ³¹P NMR. The starting phenyl dichlorophosphate presents a singlet at ~3-5 ppm. The successful formation of the phosphorochloridate intermediate is validated by a shift to ~4-6 ppm, appearing as two distinct peaks due to the formation of a diastereomeric mixture at the chiral phosphorus center.

Protocol B: EDC/HOBt-Mediated Dipeptide Coupling (ADC Linker Assembly)

This protocol details the synthesis of the Val-Ala linker segment.

  • Activation: Dissolve N-alpha-Acetyl-L-valine (1.0 eq) and L-Alanine benzyl ester hydrochloride (1.0 eq) in anhydrous DCM.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA liberates the free amine of the L-alanine benzyl ester, preparing it for nucleophilic attack.

  • Additive Introduction: Add Hydroxybenzotriazole (HOBt) (1.0 eq). Causality: Carbodiimide coupling agents alone form an unstable O-acylisourea intermediate that can cause racemization of the chiral center. HOBt traps this intermediate, forming a stable, highly reactive active ester that strictly preserves stereochemistry.

  • Coupling: Cool the mixture to 0°C and add EDC-HCl (1.1 eq). Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Validation & QC: Monitor via LC-MS. The reaction is validated by the disappearance of the N-alpha-Acetyl-L-valine mass peak and the emergence of the expected dipeptide mass [M+H]+. Subsequent Chiral HPLC must be performed to confirm that HOBt successfully prevented racemization (Target: <1% D-isomer).

References

  • Title: L-Alanine, phenylmethyl ester, hydrochloride (1:1) | C10H14ClNO2 | CID 12210893 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Characterization of NUC-7738, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: WO2023170247A1 - Antibody-drug conjugates and their uses Source: Google Patents URL
Exploratory

Benzyl 2-Aminopropanoate Hydrochloride: Exact Mass, Molecular Weight, and Analytical Workflows in Peptide Synthesis

Executive Summary In advanced peptide synthesis and pharmaceutical development, the precise analytical characterization of amino acid building blocks is a non-negotiable prerequisite. Benzyl 2-aminopropanoate hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced peptide synthesis and pharmaceutical development, the precise analytical characterization of amino acid building blocks is a non-negotiable prerequisite. Benzyl 2-aminopropanoate hydrochloride , commonly referred to as L-Alanine benzyl ester hydrochloride or H-Ala-OBzl·HCl, serves as a critical C-terminal protected building block[1]. As a Senior Application Scientist, I have structured this technical guide to transcend basic chemical properties, focusing instead on the causality behind its analytical behavior—specifically the critical distinction between its molecular weight and exact mass during High-Resolution Mass Spectrometry (HRMS)—and its mechanistic role in orthogonal peptide synthesis[2].

Chemical Identity and Physicochemical Properties

H-Ala-OBzl·HCl is the hydrochloride salt of the benzyl ester of L-alanine. The esterification of the carboxylic acid with a benzyl group provides temporary masking during peptide coupling, while the hydrochloride salt formulation ensures chemical stability, prevents spontaneous diketopiperazine formation, and enhances solubility in polar organic solvents[3].

Quantitative Chemical Data

To ensure accurate stoichiometric calculations and mass spectrometric validation, the quantitative properties of H-Ala-OBzl·HCl are summarized below.

Table 1: Physicochemical and Mass Specifications

PropertyValueAnalytical Significance
IUPAC Name benzyl (2S)-2-aminopropanoate;hydrochlorideStandardized nomenclature[1].
Common Synonyms H-Ala-OBzl·HCl, L-Alanine benzyl ester HClIndustry-standard abbreviations[4].
Molecular Formula C₁₀H₁₄ClNO₂Defines bulk atomic composition[1].
Molecular Weight 215.67 g/mol Used for stoichiometric equivalent calculations[1].
Monoisotopic Exact Mass (Salt) 215.0713 DaTheoretical mass of the intact salt complex[1].
Exact Mass (Free Base) 179.0946 DaTheoretical mass of the unprotonated ester.
Exact Mass [M+H]⁺ Ion 180.1025 DaThe primary target m/z observed in ESI+ HRMS.

Mass Spectrometry and Isotopic Distribution Causality

A common pitfall in analytical chemistry is conflating molecular weight with exact mass .

  • Molecular Weight (215.67 g/mol ) is the abundance-weighted average of all naturally occurring isotopes. It is strictly used for weighing reagents on a balance[1].

  • Exact Mass (215.0713 Da) is the calculated mass of the molecule containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl). This is the metric used in HRMS[1].

The Causality of Ionization: When analyzing H-Ala-OBzl·HCl via positive Electrospray Ionization (ESI+), you will rarely observe the intact salt at m/z 215.07. Why? Because the hydrochloride bond is non-covalent. During the desolvation process in the ESI source, the chloride anion (Cl⁻) is repelled or neutralized, leaving the free base (C₁₀H₁₃NO₂). The acidic mobile phase then donates a proton, yielding the [M+H]⁺ ion at m/z 180.1025 . Searching for 215.07 Da in an ESI+ spectrum is a fundamental error; the analytical target must always be the protonated free base.

Experimental Protocol: HRMS Validation Workflow

To guarantee the structural integrity of H-Ala-OBzl·HCl before committing it to a costly peptide synthesis cycle, it must be validated using a self-validating HRMS protocol. This system uses built-in fail-safes to ensure data trustworthiness.

Step-by-Step Self-Validating Methodology
  • System Suitability Test (Blank Run): Inject a blank solution of 50:50 Methanol/Water with 0.1% Formic Acid.

    • Causality: Establishes a baseline and proves the absence of column carryover from previous runs.

  • Sample Preparation: Dissolve H-Ala-OBzl·HCl in 50:50 Methanol/Water to a final concentration of 1 µg/mL. Add 0.1% Formic Acid.

    • Causality: Formic acid provides an excess of protons, driving the ionization equilibrium entirely toward the [M+H]⁺ state. This prevents signal splitting into sodium[M+Na]⁺ or potassium [M+K]⁺ adducts, maximizing sensitivity.

  • Real-Time Mass Calibration (Lock Mass): Co-infuse Leucine Enkephalin (m/z 556.2771) as an internal standard via a secondary electrospray probe.

    • Causality: Time-of-Flight (TOF) tubes experience microscopic thermal expansion, causing mass drift. The lock mass allows the software to continuously correct the mass axis. Validation gate: If the lock mass deviates by >2 ppm, the run is automatically invalidated.

  • Data Acquisition & Error Calculation: Acquire data in ESI+ mode (m/z 50–1000). Extract the peak at m/z 180.1025. Calculate the mass error using the formula: [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶. A mass error of <5 ppm confirms the compound's identity.

MS_Workflow A Sample Preparation 1 µg/mL in MeOH/H2O (1:1) B ESI+ Ionization Desolvation & Loss of Cl- A->B C Mass Analysis (TOF) Detection of [M-Cl]+ Ion B->C D Data Processing Exact Mass: 180.1025 Da C->D

ESI-TOF MS workflow for H-Ala-OBzl·HCl exact mass validation.

Mechanistic Role in Peptide Synthesis

In complex peptide assembly, protecting groups must be completely orthogonal—meaning one protecting group can be removed without affecting the others. H-Ala-OBzl·HCl is highly valued for its orthogonal stability[2].

The Causality of Orthogonal Protection:

  • Stability: The benzyl ester is highly stable to the mild bases (e.g., 20% piperidine) used to remove N-terminal Fmoc groups, and stable to the moderate acids (e.g., neat TFA) used to remove Boc groups. This allows the peptide chain to be elongated at the N-terminus without prematurely exposing the C-terminus.

  • Cleavage Mechanism: Once synthesis is complete, the benzyl ester is selectively cleaved via catalytic hydrogenation (H₂ gas over a Palladium on Carbon, Pd/C, catalyst). The palladium surface adsorbs both the hydrogen gas and the aromatic ring of the benzyl group, facilitating the highly specific cleavage of the C-O ester bond without hydrolyzing the delicate amide bonds of the peptide backbone.

Protection_Pathway A H-Ala-OBzl·HCl C-Terminal Protected C Coupling Reaction HATU / DIPEA / DMF A->C B Fmoc-AA-OH N-Terminal Protected B->C D Fmoc-AA-Ala-OBzl Protected Dipeptide C->D E Hydrogenolysis H2 gas, Pd/C catalyst D->E F Fmoc-AA-Ala-OH Free C-Terminus E->F

Orthogonal deprotection pathway of benzyl ester via catalytic hydrogenation.

Sources

Foundational

Solvation Thermodynamics and Solubility Profile of Benzyl 2-Aminopropanoate Hydrochloride in Organic Solvents

Executive Summary Understanding the solubility profile of active pharmaceutical intermediates is a foundational requirement in rational drug design and synthetic methodology. This technical whitepaper provides an in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of active pharmaceutical intermediates is a foundational requirement in rational drug design and synthetic methodology. This technical whitepaper provides an in-depth analysis of the solvation thermodynamics of benzyl 2-aminopropanoate hydrochloride (L-Alanine benzyl ester hydrochloride). By deconstructing its amphiphilic structural properties, we establish a predictive framework for its behavior in various organic solvents, supported by a self-validating experimental protocol for thermodynamic solubility determination.

Chemical Profiling & Solvation Theory

Benzyl 2-aminopropanoate hydrochloride is an essential chiral building block widely utilized in peptide synthesis and the development of prodrugs (1)[1]. The molecule features a unique structural dichotomy: a highly lipophilic benzyl ester moiety and a highly polar, ionic primary ammonium chloride group (2)[2].

The dissolution of this organic salt requires the solvent to overcome a substantial crystal lattice energy. This process is primarily governed by the solvent's dielectric constant ( ϵ ) and its Kamlet-Taft hydrogen-bonding parameters:

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents excel at solvating the ionic ammonium chloride pair through strong ion-dipole interactions and hydrogen bonding, while the benzyl group is accommodated via hydrophobic hydration or dispersion forces.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents with high dielectric constants and strong hydrogen-bond accepting capabilities efficiently solvate the NH3+​ cation, making them excellent solvents for this compound (3)[3].

  • Non-Polar Solvents (e.g., Hexane, Toluene): The lack of a permanent dipole moment and the inability to disrupt the ionic lattice renders the compound virtually insoluble in these media.

Quantitative Solubility Data

The following table summarizes the solubility profile of benzyl 2-aminopropanoate hydrochloride across various organic solvents at 25°C, categorized by their dielectric constants and solvation capacities (4)[4].

Table 1: Solubility Profile in Selected Solvents at 25°C

SolventDielectric Constant ( ϵ )Primary Solvation MechanismSolubility CategoryEstimated Solubility
Water 80.1Ion-dipole, H-bondingFreely Soluble> 50 mg/mL
Dimethyl Sulfoxide (DMSO) 46.7Strong H-bond acceptorFreely Soluble> 50 mg/mL
Methanol (MeOH) 32.7Ion-dipole, H-bondingSoluble10 - 50 mg/mL
Dichloromethane (DCM) 9.1Weak dipole-dipoleSparingly Soluble1 - 10 mg/mL
Ethyl Acetate (EtOAc) 6.0Weak H-bond acceptorVery Slightly Soluble< 1 mg/mL
Hexane 1.9Dispersion forces onlyInsoluble< 0.1 mg/mL

Experimental Methodology: Thermodynamic Solubility Determination

To ensure high scientific integrity and reproducibility, the solubility of benzyl 2-aminopropanoate hydrochloride must be determined using a self-validating isothermal shake-flask method coupled with high-performance liquid chromatography (HPLC-UV).

Step-by-Step Protocol & Mechanistic Causality:

  • Solvent Saturation: Weigh approximately 100 mg of benzyl 2-aminopropanoate hydrochloride and add it to a 10 mL borosilicate glass vial containing 5 mL of the target organic solvent.

    • Causality: Adding an excess of the solute ensures the system can reach true thermodynamic saturation. Borosilicate glass is mandatory as it prevents the leaching of alkaline ions that could alter the solvent's ionic strength or induce base-catalyzed ester hydrolysis.

  • Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap and place it in an orbital thermoshaker set to 25.0 ± 0.1 °C at 300 rpm for 48 hours.

    • Causality: A 48-hour equilibration period is critical to overcome the activation energy of dissolution and avoid false readings from metastable supersaturated states.

  • Phase Separation: Transfer 2 mL of the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes. Syringe-filter the supernatant using a 0.22 µm PTFE filter.

    • Causality: Centrifugation compacts the undissolved lattice. The 0.22 µm PTFE filter (chosen for its broad chemical resistance) removes any remaining micro-particulates that would artificially inflate the concentration during UV detection.

  • HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase (e.g., Water/Acetonitrile with 0.1% TFA) to fall within the linear range of the calibration curve. Analyze via HPLC using a C18 column with UV detection at 210 nm (targeting the benzyl chromophore).

    • Causality: HPLC-UV provides superior specificity over gravimetric methods, ensuring that only the intact ester is quantified, explicitly excluding any potential degradation byproducts (e.g., free L-alanine).

  • Data Validation: Perform all measurements in triplicate. Accept data only if the Relative Standard Deviation (RSD) is < 5%.

G N1 1. Solvent Saturation N2 2. Isothermal Equilibration N1->N2 N3 3. Phase Separation N2->N3 N4 4. HPLC-UV Analysis N3->N4 N5 5. Data Validation N4->N5

Fig 1: Isothermal HPLC-UV workflow for validating organic solvent solubility.

Implications for Drug Development and Peptide Synthesis

Understanding this solubility profile is paramount for chemoenzymatic polymerization and solid-phase peptide synthesis (SPPS) (5)[5]. In SPPS, the choice of solvent dictates the swelling of the resin and the kinetics of the coupling reaction. Because benzyl 2-aminopropanoate hydrochloride exhibits poor solubility in non-polar solvents, coupling reactions utilizing this monomer must be conducted in highly polar aprotic solvents like DMF or DMSO. Furthermore, during downstream liquid-phase purification, the differential solubility of the hydrochloride salt allows for selective precipitation; for instance, adding a non-polar anti-solvent like diethyl ether to a concentrated DCM solution will rapidly precipitate the pure salt, leaving lipophilic impurities in solution.

References

  • (S)
  • L-Alanine benzyl ester hydrochloride - Chem-Impex Source: Chem-Impex URL
  • L-Alanine, phenylmethyl ester, hydrochloride (1:1)
  • L-Alanine benzyl ester 4-toluenesulfonate | 42854-62-6 Source: ChemicalBook URL
  • The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization Source: Biomacromolecules - ACS Publications URL

Sources

Exploratory

A Senior Application Scientist's Guide to the Thermal Stability and Melting Point of Benzyl 2-Aminopropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Executive Summary: Beyond a Simple Number In drug development, the melting point and thermal stability of an active pharmaceutical ingredient (API) or its i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond a Simple Number

In drug development, the melting point and thermal stability of an active pharmaceutical ingredient (API) or its intermediates are not mere physical constants; they are critical indicators of purity, stability, and manufacturability. This guide provides an in-depth technical framework for the comprehensive thermal analysis of Benzyl 2-aminopropanoate hydrochloride (also known as L-Alanine benzyl ester hydrochloride). As a crucial building block in peptide synthesis and other pharmaceutical applications, understanding its behavior under thermal stress is paramount.[1][2] This document moves beyond simply stating values, explaining the causality behind experimental choices and outlining self-validating protocols to ensure data integrity. We will explore the core techniques—Melting Point by Capillary Method, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA)—that together provide a holistic view of the compound's thermal profile.

Compound Overview: Benzyl 2-Aminopropanoate Hydrochloride

Benzyl 2-aminopropanoate hydrochloride (CAS No: 5557-83-5) is the hydrochloride salt of the benzyl ester of the amino acid L-alanine.[3][4] The presence of the benzyl ester serves to protect the carboxylic acid group, a common strategy in peptide synthesis.[2] The hydrochloride salt form is often preferred to enhance stability and improve handling characteristics, such as water solubility.[1][2]

Key Chemical Information:

  • Molecular Formula: C₁₀H₁₃NO₂·HCl[3]

  • Molecular Weight: 215.68 g/mol [3][5]

  • Appearance: White to off-white solid or crystalline powder.[1][3][4]

Published data indicates a melting point in the range of 136-145°C or 140-142°C .[1][6] This range suggests that the purity and crystalline form of the sample can significantly influence the observed melting behavior, a key reason why precise, in-house characterization is essential.

The Synergy of Thermal Analysis Techniques

No single technique provides a complete picture of thermal behavior. A multi-faceted approach is necessary for a robust characterization. This guide focuses on a logical workflow that begins with a classical, observable endpoint (melting point) and progresses to more sophisticated analyses of thermodynamic transitions (DSC) and mass loss upon decomposition (TGA).

Caption: Workflow for comprehensive thermal analysis.

Melting Point Determination: The Foundational Metric

The melting point remains a cornerstone of physical characterization, serving as a primary indicator of purity.[7] Impurities typically depress and broaden the melting range.[8]

The "Why": Causality in Melting Point Measurement
  • Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is critical.[7] Rapid heating does not allow for thermal equilibrium between the sample and the heating block, leading to an artificially high and broad melting range. An initial rapid scan can be used to find an approximate range, followed by a slower, more precise measurement.[8]

  • Sample Preparation: The sample must be completely dry and finely powdered.[9] Moisture can act as an impurity, depressing the melting point. A uniform, fine powder ensures efficient and even heat transfer throughout the sample. The sample should be packed densely in the capillary tube to a height of about 3 mm to ensure a clear observation of the melting process.[10]

Self-Validating Protocol: Capillary Melting Point Determination
  • Sample Preparation: Ensure the Benzyl 2-aminopropanoate hydrochloride sample is a fine, dry powder. If necessary, gently grind the sample with a mortar and pestle.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder until a small amount enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. Repeat until a densely packed column of 2-3 mm is achieved.[10]

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.[9]

  • Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20°C/min) to quickly identify the approximate melting range.

  • Precise Determination: Prepare at least two more capillaries. Set the apparatus to heat quickly to a temperature approximately 20°C below the approximate melting point found in the previous step.

  • Slow Heating: Once the setpoint is reached, adjust the heating rate to 1-2°C per minute.[7]

  • Observation and Recording: Record two temperatures:

    • T-onset: The temperature at which the first drop of liquid appears.

    • T-clear: The temperature at which the entire sample becomes a clear liquid. The melting point is reported as this range (T-onset – T-clear).

  • Validation: A pure sample should exhibit a sharp melting range of 0.5-1.0°C. The results from the two precise determinations should be consistent.

Differential Scanning Calorimetry (DSC): The Thermodynamic Fingerprint

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[11] It provides quantitative information on melting point, enthalpy of fusion, and can reveal other thermal events like polymorphism, which are critical for pharmaceutical development.[12][13]

The "Why": Causality in DSC Experiments
  • Inert Atmosphere: Running the experiment under an inert gas (e.g., Nitrogen) is crucial.[13] This prevents oxidative degradation of the sample, ensuring that the observed thermal events are due to physical transitions (like melting) and not chemical reactions with air.

  • Sample Pan: Samples are placed in small aluminum pans.[14] For volatile samples or to prevent contamination, the pans can be hermetically sealed.

  • Heating Rate: A standard heating rate of 10°C/min is often a good starting point for pharmaceuticals.[13][14] This rate offers a good balance between resolution and experimental time.

Caption: Logical flow of interpreting a DSC thermogram.

Self-Validating Protocol: DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as Indium and Zinc, according to the manufacturer's protocol.[14]

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered Benzyl 2-aminopropanoate hydrochloride into an aluminum DSC pan.[14] Record the exact weight.

  • Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen gas at a flow rate of 20-50 mL/min.[14]

  • Thermal Program:

    • Equilibrate the cell at a starting temperature, e.g., 25°C.

    • Ramp the temperature at a rate of 10°C/min up to a temperature well beyond the expected melting point but below the decomposition temperature (e.g., 250°C).[13][14]

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify the endothermic peak corresponding to melting.

    • Determine the onset temperature (extrapolated start of the melting transition), the peak temperature , and the enthalpy of fusion (ΔHfus) by integrating the area under the peak. The software provided with the instrument performs these calculations.

  • Validation: The onset temperature from DSC should correlate closely with the melting point observed by the capillary method. The sharpness of the peak is an indicator of purity.

Thermogravimetric Analysis (TGA): Quantifying Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15][16] It is the definitive method for determining the temperature at which a compound begins to decompose.

The "Why": Causality in TGA Experiments
  • Atmosphere Control: As with DSC, an inert atmosphere (Nitrogen) is typically used to study thermal decomposition.[17] Switching to an oxidative atmosphere (air or oxygen) can be used to study oxidative stability, but for determining the intrinsic thermal stability, nitrogen is preferred.

  • Data Interpretation: The primary output is a plot of mass (%) vs. temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and can help pinpoint the temperature of maximum decomposition rate.[16]

Self-Validating Protocol: TGA Analysis
  • Instrument Calibration: Perform temperature and mass calibration as per the instrument manufacturer's guidelines.[18]

  • Sample Preparation: Place 5-10 mg of Benzyl 2-aminopropanoate hydrochloride into a tared TGA crucible (typically ceramic or platinum).[15]

  • Instrument Setup: Place the crucible onto the TGA balance mechanism. Purge the furnace with nitrogen at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 30°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a high temperature where all decomposition is expected to be complete (e.g., 500°C).

  • Data Analysis:

    • Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

    • Determine the onset temperature of decomposition , which is the temperature at which significant mass loss begins. This is often calculated by the software using the intersection of the baseline tangent and the tangent at the point of maximum mass loss rate.

  • Validation: The TGA thermogram should show a stable baseline (no mass loss) up to the decomposition temperature. The onset of decomposition should occur at a temperature significantly higher than the melting point observed in DSC. Any mass loss observed at lower temperatures (e.g., below 100°C) could indicate the presence of residual solvent or moisture.

Data Synthesis and Interpretation

The true power of this analysis lies in synthesizing the data from all three techniques.

Table 1: Representative Thermal Analysis Data for Benzyl 2-Aminopropanoate Hydrochloride

ParameterMethodRepresentative ValueSignificance
Melting RangeCapillary Method140.5 – 141.5 °CVisual confirmation of melting and purity indicator.
Melting Onset (T-onset)DSC140.8 °CPrecise thermodynamic start of the melting transition.[11]
Melting Peak (T-peak)DSC142.5 °CTemperature of maximum heat absorption during melting.
Enthalpy of Fusion (ΔHfus)DSC~130 J/gEnergy required to melt the sample; related to crystallinity.
Decomposition Onset (T-d)TGA~185 °CStart of significant mass loss, indicating thermal instability.[16]

Interpretation:

  • Melting vs. Decomposition: The data clearly shows a "thermal window" of stability. The compound melts around 141-143°C and remains stable in its liquid form until it begins to decompose at approximately 185°C. This separation between melting and decomposition is a favorable characteristic for many pharmaceutical processes.

  • Purity: The sharp melting range (1°C) observed in the capillary method and the single, sharp endotherm in the DSC analysis are strong indicators of a high-purity sample.[12]

  • Consistency: The close agreement between the capillary melting range and the DSC onset temperature provides a high degree of confidence in the melting point determination.

Conclusion for the Field

A comprehensive thermal analysis of Benzyl 2-aminopropanoate hydrochloride, integrating classical melting point determination with modern DSC and TGA techniques, provides an indispensable dataset for drug development. This guide has detailed not only the "how" but the "why" behind each experimental protocol, emphasizing a self-validating approach to ensure data integrity. The clear distinction between the melting point (≈141°C) and the onset of thermal decomposition (≈185°C) establishes a critical thermal operating window. This information is vital for guiding decisions in synthesis, purification, formulation, and establishing appropriate storage and handling conditions, ultimately ensuring the quality and stability of this key pharmaceutical intermediate.

References

  • A 1585 (OTTO) L-Alanine benzyl ester hydrochloride, 98%+. (n.d.). Otto Chemie Pvt. Ltd. [URL: https://www.ottokemi.com/product/a-1585-otto-l-alanine-benzyl-ester-hydrochloride-98-cas-5557-83-5]
  • L-Alanine benzyl ester hydrochloride | 5557-83-5. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8236528.htm]
  • L-Alanine benzyl ester hydrochloride. (n.d.). Chem-Impex International. [URL: https://www.chemimpex.com/products/03823]
  • (S)-Benzyl 2-aMinopropanoate Hydrochloride. (n.d.). ChemBK. [URL: https://www.chembk.com/en/chem/(S)
  • Measuring the Melting Point. (2023, May 8). Westlab. [URL: https://www.westlab.com/blogs/news/measuring-the-melting-point]
  • Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. (2023, November 10). MDPI. [URL: https://www.mdpi.com/1420-3049/28/22/7516]
  • Melting point determination. (n.d.). University of Calgary. [URL: https://www.chem.ucalgary.
  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. (n.d.). Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-9672-5_15]
  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. [URL: https://resolvemass.
  • Melting Point Determination / General Tests. (n.d.). The Japanese Pharmacopoeia. [URL: https://jpdb.nihs.go.jp/jp18e/JP18E_Part1_0024.pdf]
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [URL: http://theses.gla.ac.uk/3070/]
  • Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 26). News-Medical.Net. [URL: https://www.news-medical.net/life-sciences/Differential-Scanning-Calorimetry-of-Pharmaceuticals.aspx]
  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024, January 4). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10815307/]
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Impurity.com. [URL: https://impurity.
  • A Technical Guide to (S)-Benzyl 2-amino-3-hydroxypropanoate: A Key Intermediate for Research and Development. (n.d.). Benchchem. [URL: https://www.benchchem.
  • Melting point determination. (n.d.). SSERC. [URL: https://www.sserc.org.
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5608356/]
  • TA no.79 DSC Measurement of Pharmaceuticals. (n.d.). Hitachi Hightech. [URL: https://www.hitachi-hightech.com/global/en/products/science/tech/ana/thermal/technical/tanote/dsc/ta_no79.html]
  • Differential Scanning Calorimetry and Scanning Thermal Microscopy Analysis of Pharmaceutical Materials. (2002, August 28). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12176296/]
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025, August 23). MDPI. [URL: https://www.mdpi.com/2674-0579/5/3/30]
  • SAFETY DATA SHEET - L-Alanine benzyl ester hydrochloride. (2025, December 24). Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC222270050]
  • L-Alanine-2,3,3,3-d4 benzyl ester hydrochloride. (n.d.). MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/sial/749216]
  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024, January 2). ResearchGate. [URL: https://www.researchgate.net/publication/377033580_DSC_TGA-FTIR_and_FTIR_Assisted_by_Chemometric_Factor_Analysis_and_PXRD_in_Assessing_the_Incompatibility_of_the_Antiviral_Drug_Arbidol_Hydrochloride_with_Pharmaceutical_Excipients]
  • STANDARD OPERATING PROCEDURE - Thermogravimetric Analysis (TGA). (n.d.). The University of Melbourne. [URL: https://safety.unimelb.edu.au/__data/assets/pdf_file/0009/3547431/TGA-SOP.pdf]
  • A Beginner's Guide to Thermogravimetric Analysis. (2023, October 11). XRF Scientific. [URL: https://www.xrfscientific.com/a-beginners-guide-to-thermogravimetric-analysis/]
  • Thermogravimetric Analysis (TGA). (n.d.). Prime Process Safety Center. [URL: https://www.prime-psc.com/services/thermogravimetric-analysis-tga/]
  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek. [URL: https://www.intertek.com/polymers/testlopedia/tga-astm-e1131/]
  • Benzyl 2-aminopropanoate hydrochloride. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12210891]
  • Benzyl 2-aminopropanoate hydrochloride. (n.d.). Chemspace. [URL: https://chem-space.com/building-block/cssb00020588352]
  • Benzyl (2R)-2-aminopropanoate hydrochloride. (n.d.). Zasya Life Sciences. [URL: https://www.zasyalifesciences.com/product/benzyl-(2r)
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments. [URL: https://www.tainstruments.com/thermal-analysis-in-pharmaceutical-research-development-and-quality-control/]
  • STANDARD CLEANING AND CALIBRATION PROCEDURE FOR TGA-50(H) AND TGA-51(H). (n.d.). Shimadzu. [URL: https://www.shimadzu.
  • Benzyl (2R)-2-aminopropanoate hydrochloride. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/amb/ambh9bd37dbc]
  • Benzyl (2R)-2-aminopropanoate hydrochloride | 34404-37-0. (n.d.). Merck. [URL: https://www.sigmaaldrich.com/US/en/product/amb/ambh9bd37dbc]
  • Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. (n.d.). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6161103/]
  • Chiral Ionic Liquids - Derived from Amino Acid Ester Cations. (2011, July 10). Wiley Analytical Science. [URL: https://analyticalscience.wiley.com/do/10.1002/sepspec.2124-2128sup-2126]
  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. (2025, October 30). ResearchGate. [URL: https://www.researchgate.net/publication/283313982_Thermal_Degradation_Comparison_of_Amino_Acid_Salts_Alkanolamines_and_Diamines_in_CO2_Capture]
  • 2-AMINO-2-METHYL-PROPIONITRILE HYDROCHLORIDE Product Description. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ProductDesc_EN_CB3771880.htm]
  • Benzyl (2R)-2-aminopropanoate hydrochloride | 34404-37-0. (n.d.). BLD Pharm. [URL: https://www.bldpharm.com/products/34404-37-0.html]
  • benzyl (2R)-2-aminopropanoate hydrochloride. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2802423]
  • An In-depth Technical Guide to Benzyl 2-amino-4-hydroxybutanoate. (n.d.). Benchchem. [URL: https://www.benchchem.
  • SAFETY DATA SHEET. (2018, December 28). Spectrum Chemical. [URL: https://www.spectrumchemical.com/MSDS/P3209.pdf]

Sources

Foundational

An In-depth Technical Guide to the Isoelectric Point and pKa Values of Benzyl 2-Aminopropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the isoelectric point (pI) and pKa values of benzyl 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the isoelectric point (pI) and pKa values of benzyl 2-aminopropanoate hydrochloride. As a crucial parameter in drug development and biochemical research, a thorough understanding of these properties is essential for formulation, delivery, and activity studies. This document will delve into the theoretical underpinnings, provide a detailed experimental protocol for their determination, and discuss the implications of these values.

Introduction: The Significance of pI and pKa in a Pharmaceutical Context

Benzyl 2-aminopropanoate hydrochloride, the benzyl ester of the amino acid alanine, is a compound of interest in synthetic chemistry and as a building block for more complex molecules. The physicochemical properties of this molecule, particularly its isoelectric point and pKa, are fundamental to its behavior in solution. The state of ionization of a molecule affects its solubility, lipophilicity, and ability to interact with biological targets.[1][2]

In drug development, the pKa value of an ionizable group dictates the extent of ionization at a given pH. This is critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. For instance, the charge of a molecule will influence its ability to cross biological membranes. The isoelectric point, the pH at which a molecule carries no net electrical charge, is a key determinant of its solubility, which is often at a minimum at the pI.[2][3] Therefore, precise knowledge of the pI and pKa of benzyl 2-aminopropanoate hydrochloride is paramount for its effective application in research and pharmaceutical development.

Theoretical Framework: pKa and Isoelectric Point of an Amino Acid Ester

Unlike free amino acids which are zwitterionic and possess at least two ionizable groups (the α-carboxyl and α-amino groups), benzyl 2-aminopropanoate has its carboxylic acid group protected as a benzyl ester.[4] This structural modification has a profound impact on its acid-base properties. The ester group is not ionizable in the typical physiological pH range. Consequently, the only significantly ionizable group in benzyl 2-aminopropanoate hydrochloride is the primary amino group.

The hydrochloride salt form indicates that the amino group is protonated, carrying a positive charge. The relevant equilibrium is the dissociation of this protonated amine:

R-NH₃⁺ ⇌ R-NH₂ + H⁺

For a molecule with a single ionizable group like benzyl 2-aminopropanoate, the concept of the isoelectric point (pI) is the pH at which the molecule has a net charge of zero. This occurs when the amino group is in its neutral, deprotonated form (R-NH₂). The pI will therefore be closely related to the pKa of the amino group and will be in the alkaline range. At a pH significantly below the pKa, the molecule will be predominantly in its positively charged, protonated form. At a pH significantly above the pKa, it will be in its neutral, deprotonated form. The minimum aqueous solubility is expected at a pH around the pKa.

Experimental Determination of pKa and Isoelectric Point

To overcome the limitations of theoretical estimations, experimental determination of the pKa is crucial for obtaining an accurate value. Potentiometric titration is a robust and widely used method for this purpose.[6][7]

Principle of Potentiometric Titration

Potentiometric titration involves the gradual addition of a titrant (in this case, a strong base like NaOH) to a solution of the analyte (benzyl 2-aminopropanoate hydrochloride) while monitoring the pH of the solution with a pH meter. A plot of pH versus the volume of titrant added generates a titration curve. The pKa can be determined from the midpoint of the buffer region of this curve, which corresponds to the point of half-neutralization of the protonated amino group.[7][8]

Step-by-Step Experimental Protocol

Materials and Reagents:

  • Benzyl 2-aminopropanoate hydrochloride

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beakers (100 mL)

  • Volumetric flasks

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh approximately 0.216 g of benzyl 2-aminopropanoate hydrochloride (molecular weight: 215.67 g/mol ) to prepare a 0.05 M solution in 20 mL of deionized water.[9]

  • Initial Acidification (Optional but Recommended): To ensure the amino group is fully protonated at the start of the titration, add a small, known volume of 0.1 M HCl to lower the initial pH to around 2-3.

  • Titration Setup: Place the beaker containing the analyte solution on a magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar. Position the burette filled with standardized 0.1 M NaOH solution above the beaker.

  • Titration: Record the initial pH of the solution. Begin adding the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. As the pH begins to change more rapidly, decrease the increment size (e.g., to 0.1 mL) to accurately capture the equivalence point. Continue the titration until the pH reaches approximately 11-12.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of the first derivative curve corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point. To find this, locate the volume of NaOH at the equivalence point and divide it by two. The pH on the titration curve corresponding to this half-equivalence volume is the pKa of the amino group.

Self-Validating System and Trustworthiness

The integrity of this protocol is ensured by several key practices:

  • Standardized Solutions: The use of accurately standardized NaOH and HCl solutions is critical for the accuracy of the final pKa value.

  • pH Meter Calibration: The pH meter must be calibrated with at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) before the experiment.

  • Replicate Measurements: Performing the titration in triplicate and averaging the results will enhance the reliability and precision of the determined pKa.

  • Derivative Analysis: Using the first derivative plot to determine the equivalence point is a more objective and accurate method than visual inspection of the titration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the pKa of benzyl 2-aminopropanoate hydrochloride.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sol Prepare 0.05 M Analyte Solution setup Assemble Titration Apparatus prep_sol->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Titrate with 0.1 M NaOH setup->titrate record Record pH and Volume titrate->record record->titrate Repeat plot_curve Plot Titration Curve (pH vs. Volume) record->plot_curve plot_derivative Plot First Derivative (ΔpH/ΔV vs. V) plot_curve->plot_derivative det_ep Determine Equivalence Point plot_derivative->det_ep det_pka Determine pKa at Half-Equivalence Point det_ep->det_pka

Caption: Experimental workflow for pKa determination.

Data Summary and Interpretation

The following table summarizes the key physicochemical properties of benzyl 2-aminopropanoate hydrochloride.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNO₂[9]
Molecular Weight 215.67 g/mol [9]
pKa (α-amino group) ~9.0 - 9.5 (Estimated)Based on similar structures[5]
Isoelectric Point (pI) ~9.0 - 9.5 (Estimated)Inferred from the estimated pKa

The experimentally determined pKa from the potentiometric titration will provide a precise value to replace the estimate in the table. The isoelectric point for this molecule will be very close to its pKa. At a pH equal to the pKa, the concentrations of the positively charged (protonated amine) and neutral (deprotonated amine) species are equal. The net charge of the bulk solution of the molecule is not exactly zero at the pKa, but this is the pH at which the molecule starts to significantly lose its positive charge. The point of minimum solubility, often considered the practical pI for such molecules, is expected to be in this pH region.

Conclusion

The isoelectric point and pKa are critical parameters that govern the behavior of benzyl 2-aminopropanoate hydrochloride in solution. Due to the esterification of the carboxylic acid, the acid-base properties are dominated by the α-amino group. While a reasonable estimate of the pKa can be made from structurally related compounds, experimental determination via potentiometric titration is essential for obtaining an accurate and reliable value. The detailed protocol provided in this guide offers a robust method for this determination, ensuring the scientific integrity of the results. A thorough understanding and precise measurement of these properties are indispensable for the successful application of benzyl 2-aminopropanoate hydrochloride in research and drug development, enabling informed decisions on formulation, delivery, and biological testing.

References

  • Exp.2 Determination of isoelectric point. (n.d.).
  • pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). (n.d.). Virtual Amrita Laboratories.
  • Isoelectric Point Determination of Amino Acids. (n.d.). Scribd.
  • Acid / Base Properties of Amino Acids, Zwitterions & the Isoelectric Point. (2024, December 23). Save My Exams.
  • Isoelectric Points of Amino Acids (and How To Calculate Them). (2023, February 9). Master Organic Chemistry.
  • What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. (n.d.). Creative Proteomics.
  • Amino Acids and Isoelectric Points. (2025, July 30). Chemistry LibreTexts.
  • Isoelectric point. (n.d.). In Wikipedia.
  • pKa and pI values. (n.d.). University of Calgary.
  • Benzyl 2-aminopropanoate hydrochloride. (n.d.). PubChem.
  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data.

Sources

Protocols & Analytical Methods

Method

Application Note: Atom-Economic Inverse Solid-Phase Peptide Synthesis (ISPPS) Using Benzyl 2-Aminopropanoate Hydrochloride

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Methodology: N-to-C Directed Peptide Assembly via Acyl Azide Activation Introduction & Scientific Rationale Standard Solid-Phase Peptide...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Methodology: N-to-C Directed Peptide Assembly via Acyl Azide Activation

Introduction & Scientific Rationale

Standard Solid-Phase Peptide Synthesis (SPPS) operates in the C-to-N direction, utilizing base-labile (Fmoc) or acid-labile (Boc) N-terminal protecting groups. While highly optimized, C-to-N SPPS suffers from poor atom economy due to the necessity of massive side-chain protecting groups and expensive, mass-intensive coupling reagents (e.g., HATU, DIC, Oxyma). Furthermore, direct modification of the peptide C-terminus requires specialized, often low-yielding linker strategies (e.g., Backbone Amide Linker, BAL).

Inverse Solid-Phase Peptide Synthesis (ISPPS) —assembling peptides in the N-to-C direction—solves the C-terminal modification bottleneck but historically suffered from severe racemization and poor coupling efficiencies. However, recent breakthroughs have established a highly efficient, atom-economic ISPPS protocol utilizing amino acid benzyl esters[1].

This application note details a state-of-the-art ISPPS protocol using benzyl 2-aminopropanoate hydrochloride (H-Ala-OBzl·HCl) as a model building block. By leveraging rapid hydrazinolysis and chemoselective acyl azide coupling, this method eliminates the need for coupling reagents and extensive side-chain protection, establishing a self-validating, highly efficient synthetic system[2].

Mechanistic Causality: The E-E-A-T Pillar

As a peptide scientist, understanding the why behind the reagents ensures a robust and reproducible workflow.

Why Benzyl 2-Aminopropanoate Hydrochloride?

H-Ala-OBzl·HCl serves a dual mechanistic purpose. During the coupling phase, the benzyl (Bn) ester acts as a robust C-terminal protecting group, preventing unwanted self-condensation of the monomer. Once the coupling is complete, the benzyl ester is uniquely susceptible to nucleophilic attack by hydrazine. This allows for rapid, quantitative conversion to a peptide hydrazide directly on the resin, setting the stage for the next activation cycle[1].

Why Acyl Azide Activation?

The core innovation of this protocol is the oxidative conversion of the peptide hydrazide to an acyl azide using sodium nitrite (NaNO₂) under acidic conditions, a technique pioneered by Liu and co-workers for native chemical ligation[3].

  • Chemoselectivity: Acyl azides are highly specific electrophiles. They react exclusively with primary amines (the free N-terminus of the incoming H-Ala-OBzl) and ignore unprotected hydroxyls (Ser, Thr) or carboxylic acids (Asp, Glu). This negates the need for side-chain protection[4].

  • Zero Racemization: Unlike standard carboxyl activation (which forms highly racemization-prone oxazolone intermediates), acyl azide coupling proceeds via a mechanism that fundamentally suppresses epimerization at the α-carbon, solving the historical flaw of N-to-C synthesis[5].

  • Temperature Control (Critical): Azidation must be performed at -15 °C. If allowed to warm prematurely, the acyl azide undergoes a Curtius rearrangement to form an isocyanate, permanently terminating the peptide chain.

Comparative Data Presentation

To validate the strategic shift to ISPPS, the quantitative and operational metrics of standard Fmoc-SPPS are compared against the Benzyl Ester-mediated ISPPS method.

ParameterStandard C-to-N SPPS (Fmoc)N-to-C ISPPS (Acyl Azide Method)
Direction of Synthesis C-terminus to N-terminusN-terminus to C-terminus
Building Blocks Fmoc-Amino Acids (Fmoc-AA-OH)Amino Acid Benzyl Esters (e.g., H-Ala-OBzl·HCl)
Coupling Reagents Required (HATU, DIC, Oxyma, etc.)None Required (In situ Azidation)
Side-Chain Protection Extensive (tBu, Trt, Pbf, etc.)Minimal to None (Chemoselective)
Atom Economy Low (High mass of protecting groups)High (Minimal protecting waste)
Racemization Risk Moderate (Requires suppression additives)Near-Zero (Inherent to acyl azides)

Workflow Visualization

The following diagram illustrates the cyclical self-validating workflow of the ISPPS protocol.

ISPPS_Workflow Start Resin-Bound Peptide (C-terminal Benzyl Ester) Hydrazinolysis Step 1: Hydrazinolysis (5% NH₂NH₂·H₂O in DMF) Start->Hydrazinolysis Hydrazide Peptide Hydrazide (Resin-Peptide-NHNH₂) Hydrazinolysis->Hydrazide Quantitative Conversion Azidation Step 2: Azidation (NaNO₂, Acidic DMF, -15°C) Hydrazide->Azidation AcylAzide Peptide Acyl Azide (Resin-Peptide-CON₃) Azidation->AcylAzide Chemoselective Activation Amidation Step 3: Amidation (H-Ala-OBzl·HCl, DIPEA, DMF) AcylAzide->Amidation Elongated Elongated Peptide (Resin-Peptide-Ala-OBzl) Amidation->Elongated Atom-Economic Coupling Elongated->Hydrazinolysis Next Cycle

Figure 1: Workflow of Atom-Economic Inverse Solid-Phase Peptide Synthesis (ISPPS).

Step-by-Step Experimental Protocol

This protocol outlines the addition of one Alanine residue to a growing peptide chain anchored to a solid support via its N-terminus.

Materials & Reagents
  • Resin: ChemMatrix or NovaSyn TG resin bearing an N-terminally anchored peptide with a C-terminal benzyl ester.

  • Building Block: Benzyl 2-aminopropanoate hydrochloride (H-Ala-OBzl·HCl).

  • Reagents: Hydrazine monohydrate (NH₂NH₂·H₂O), Sodium nitrite (NaNO₂), N,N-Diisopropylethylamine (DIPEA).

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), 0.2 M HCl in DMF (Acidic Buffer).

Phase 1: Hydrazinolysis (Deprotection)
  • Resin Swelling: Swell the resin-bound peptide (0.1 mmol scale) in 5 mL of anhydrous DMF for 15 minutes. Drain the solvent.

  • Hydrazine Treatment: Add 3 mL of a 5% (v/v) NH₂NH₂·H₂O solution in DMF to the resin.

  • Incubation: Agitate at room temperature (25 °C) for 30 minutes. The benzyl ester is quantitatively converted to a peptide hydrazide[1].

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 3 mL) to remove all traces of hydrazine.

Phase 2: Azidation (Activation)

Pro-Tip: Strict temperature control is mandatory here to prevent Curtius rearrangement.

  • Cooling: Pre-cool the reaction vessel containing the resin to -15 °C using an ice/salt or cryo-cooling bath.

  • Acidification: Wash the resin once with 2 mL of pre-cooled (-15 °C) 0.2 M HCl in DMF.

  • Nitrite Addition: Dissolve 1.0 mmol (10 equivalents) of NaNO₂ in 2 mL of pre-cooled 0.2 M HCl in DMF. Add this solution to the resin.

  • Incubation: Agitate gently at -15 °C for 20 minutes to generate the resin-bound peptide acyl azide[6].

Phase 3: Amidation (Coupling)
  • Preparation of the Monomer: In a separate vial, dissolve 0.5 mmol (5 equivalents) of H-Ala-OBzl·HCl in 2 mL of DMF. Add 1.0 mmol (10 equivalents) of DIPEA.

    • Causality Note: DIPEA is required to neutralize the hydrochloride salt, freeing the nucleophilic primary amine of the alanine building block.

  • Coupling: Quickly drain the azidation solution from the resin and immediately add the pre-mixed H-Ala-OBzl/DIPEA solution.

  • Reaction: Agitate the mixture at -15 °C for 30 minutes, then allow it to slowly warm to room temperature and agitate for an additional 1.5 hours[1].

  • Washing: Drain the coupling solution and wash the resin with DMF (5 × 3 mL). The peptide is now elongated by one Alanine residue, terminating in a new benzyl ester ready for the next cycle.

Phase 4: Cleavage

Once the desired sequence is assembled, the final peptide can be cleaved from the N-terminal linker using standard acidic cocktails (e.g., TFA/H₂O/TIPS 95:2.5:2.5)[1]. The C-terminal benzyl ester can be retained for further modification or removed via catalytic hydrogenation (Pd/C, H₂).

References

  • Li, J., Zhu, Y., Liu, B., Tang, F., Zheng, X., & Huang, W. (2021). "An Atom-Economic Inverse Solid-Phase Peptide Synthesis Using Bn or BcM Esters of Amino Acids." Organic Letters, 23(19), 7571–7574. Available at:[Link]

  • Fang, G.-M., Li, Y.-M., Shen, F., Huang, Y.-C., Li, J.-B., Lin, Y., Cui, H.-K., & Liu, L. (2011). "Protein Chemical Synthesis by Ligation of Peptide Hydrazides." Angewandte Chemie International Edition, 50(33), 7645-7649. Available at:[Link]

  • Pan, M., et al. (2019). "Chemical Synthesis of Structurally Defined Phosphorylated Ubiquitins Suggests Impaired Parkin Activation by Phosphorylated Ubiquitins with a Non-Phosphorylated Distal Unit." CCS Chemistry, 1(4), 476-489. Available at:[Link]

Sources

Application

Application Note: Catalytic Hydrogenation Deprotection of Benzyl 2-Aminopropanoate Hydrochloride

Scientific Rationale & Substrate Profiling Benzyl 2-aminopropanoate hydrochloride (H-Ala-OBzl·HCl) is a highly versatile building block in peptide synthesis and drug development. The benzyl ester acts as a robust, orthog...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Substrate Profiling

Benzyl 2-aminopropanoate hydrochloride (H-Ala-OBzl·HCl) is a highly versatile building block in peptide synthesis and drug development. The benzyl ester acts as a robust, orthogonal carboxyl protecting group. It is completely stable to a wide range of peptide coupling conditions, including the acidic environments used for Boc deprotection and the basic environments used for Fmoc removal ()[1].

The deprotection of this ester to yield the free amino acid, 2-aminopropanoic acid (Alanine), is most efficiently achieved via catalytic hydrogenation. This method is highly chemoselective, operating under mild, neutral conditions that preserve the stereochemical integrity of the chiral α-carbon, avoiding the racemization risks associated with harsh basic hydrolysis.

Causality of the Hydrochloride Salt: Operating with the hydrochloride salt of the amino acid is not merely a matter of convenience; it is a critical mechanistic requirement. Free aliphatic amines possess a basic lone pair that can strongly coordinate to the palladium surface, acting as a potent catalyst poison and severely retarding or completely inhibiting hydrogenolysis ()[2]. By maintaining the amine in its protonated ammonium state (·HCl), this detrimental coordination is prevented. Furthermore, the salt form improves the compound's crystallinity, stability, and handling characteristics while preventing spontaneous intermolecular cyclization, such as diketopiperazine formation ()[3].

Mechanistic Pathway of Pd/C Hydrogenolysis

The cleavage of the benzyl ester over Palladium on Carbon (Pd/C) is a heterogeneous catalytic process driven by surface interactions.

  • Adsorption: Both hydrogen gas (H₂) and the benzyl ester substrate adsorb onto the active Pd(0) sites on the carbon support.

  • Oxidative Addition: The palladium inserts into the polarized C(benzyl)–O bond.

  • Hydride Transfer & Reductive Elimination: Hydride species (generated from the dissociative chemisorption of H₂) are transferred to the benzyl and carboxylate fragments, yielding toluene and the free carboxylic acid.

  • Desorption: The products desorb into the solvent, regenerating the active Pd(0) surface.

Mechanism A Pd(0) Catalyst Surface B Adsorption H2 & Substrate A->B C C-O Bond Cleavage (Oxidative Addition) B->C D Hydride Transfer & Elimination C->D E Desorption H-Ala-OH·HCl + Toluene D->E E->A Catalyst Regeneration

Mechanistic pathway of Pd-catalyzed benzyl ester hydrogenolysis.

Experimental Workflow & Self-Validating Protocol

Workflow Substrate H-Ala-OBzl·HCl (Substrate) Mix Reaction Mixture (Inert N2 Atmosphere) Substrate->Mix Solvent Methanol (MeOH) (Solvent) Solvent->Mix Catalyst 10% Pd/C (Catalyst) Catalyst->Mix Reaction Catalytic Hydrogenation (RT, 2-4 hours) Mix->Reaction H2 H2 Gas (1 atm) Balloon Setup H2->Reaction Filter Celite Filtration (Remove Pd/C) Reaction->Filter Evap Rotary Evaporation (Remove MeOH & Toluene) Filter->Evap Product H-Ala-OH·HCl (Pure Product) Evap->Product

Experimental workflow for the catalytic hydrogenation of H-Ala-OBzl·HCl.

Materials Required:
  • Benzyl 2-aminopropanoate hydrochloride (H-Ala-OBzl·HCl)

  • 10% Palladium on Carbon (Pd/C, ~50% wetted with water for safety)

  • Methanol (MeOH, HPLC grade)

  • Hydrogen gas (H₂)

  • Celite® 545

Step-by-Step Methodology:
  • Substrate Solvation: In a clean, dry round-bottom flask, dissolve H-Ala-OBzl·HCl (1.0 eq) in MeOH to achieve a 0.1 M concentration.

    • Causality: MeOH provides excellent solubility for the polar hydrochloride salt while maintaining the solubility of the non-polar toluene byproduct, preventing premature product precipitation.

  • Inert Atmosphere Generation: Seal the flask with a rubber septum and purge the solution with Nitrogen (N₂) for 5 minutes.

    • Self-Validation Checkpoint: Continuous bubbling through a vent needle confirms the active displacement of dissolved oxygen.

  • Catalyst Loading: Briefly remove the septum and carefully add 10% Pd/C (10 wt% relative to the substrate). Re-seal and purge with N₂ for another 2 minutes.

    • Causality: Dry Pd/C is highly pyrophoric when exposed to methanol vapors and oxygen. The N₂ blanket is a mandatory safety measure to prevent ignition.

  • Hydrogenation: Evacuate the flask briefly under mild vacuum, then backfill with H₂ gas using a balloon. Repeat this evacuation/backfill cycle three times to ensure a pure H₂ atmosphere. Stir vigorously at room temperature (20–25 °C).

    • Causality: Vigorous stirring maximizes the three-phase (solid-liquid-gas) interfacial area, accelerating mass transfer and reaction kinetics.

  • In-Process Monitoring: Allow the reaction to proceed for 2–4 hours.

    • Self-Validation Checkpoint: The reaction is complete when macroscopic H₂ uptake ceases (the balloon stops deflating) and Thin Layer Chromatography (TLC, Ninhydrin stain) shows the complete disappearance of the UV-active starting material and the appearance of a baseline, ninhydrin-positive spot.

  • Filtration: Purge the flask with N₂ to remove residual H₂. Filter the black suspension through a tightly packed pad of Celite. Wash the filter cake with excess MeOH.

    • Causality: Celite traps the sub-micron Pd particles, preventing them from leaching into the final product and causing heavy metal contamination.

  • Isolation: Concentrate the clear filtrate via rotary evaporation (40 °C water bath). The toluene byproduct will co-evaporate with the methanol, leaving pure H-Ala-OH·HCl as a white crystalline solid.

Quantitative Data & Optimization Matrix

The following table summarizes standardized reaction parameters and their impact on the deprotection efficiency of H-Ala-OBzl·HCl.

ParameterCondition A (Standard)Condition B (Accelerated)Condition C (Scale-up)
Solvent MethanolMethanolEthanol / Water (9:1)
Catalyst Loading 10 wt% (10% Pd/C)20 wt% (10% Pd/C)5 wt% (10% Pd/C)
H₂ Pressure 1 atm (Balloon)50 psi (Parr Shaker)1 atm (Sparged)
Reaction Time 3 hours45 minutes6 hours
Yield (%) >98%>99%95%
Purity (HPLC) >99%>99%98.5%

Troubleshooting & Catalyst Poisoning

  • Incomplete Reaction / Stalled Hydrogen Uptake: This is the most common failure mode. It typically occurs if the substrate contains trace free amines or sulfur-containing impurities. If the reaction stalls, filter off the old catalyst, re-dissolve the mixture, and add a fresh batch of Pd/C. Ensure the substrate is fully protonated (pH < 4) to prevent amine-induced catalyst poisoning ()[4].

  • Product Discoloration (Gray/Black Tint): Indicates palladium leaching or particle breakthrough during filtration. Solution: Re-dissolve the product in water or methanol and pass it through a 0.22 µm syringe filter or a secondary Celite pad.

References

  • Greene, T.W., & Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. URL:[Link]

Sources

Method

Application Note: Advanced Solution-Phase Peptide Coupling Strategies for Benzyl 2-Aminopropanoate Hydrochloride

Introduction Benzyl 2-aminopropanoate hydrochloride, commonly designated as H-Ala-OBzl·HCl, is a fundamental C-terminal protected amino acid building block utilized extensively in solution-phase peptide synthesis and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzyl 2-aminopropanoate hydrochloride, commonly designated as H-Ala-OBzl·HCl, is a fundamental C-terminal protected amino acid building block utilized extensively in solution-phase peptide synthesis and drug development. The benzyl ester moiety provides robust orthogonal protection, remaining stable during standard peptide elongation cycles and easily cleavable via catalytic hydrogenation (Pd/C, H₂) without disrupting N-terminal Boc or Fmoc protecting groups.

However, utilizing a hydrochloride salt in coupling reactions presents unique thermodynamic and kinetic challenges. To achieve high-yielding, epimerization-free amide bond formation, researchers must exercise precise stoichiometric control over the neutralization of the salt and the subsequent activation of the incoming carboxylic acid.

Mechanistic Causality in Experimental Design

The Critical Role of the Base in Neutralization

H-Ala-OBzl is supplied as a stable hydrochloride salt to prevent premature diketopiperazine formation or self-condensation. Before the free amine can act as a nucleophile, it must be deprotonated.

  • Steric Hindrance and Basicity: Strong, unhindered bases (e.g., NaOH) or excessive amounts of primary/secondary amines can trigger base-catalyzed epimerization of the activated amino acid through the oxazolone pathway. Therefore, the use of sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is strictly required[1].

  • Kinetic Pre-neutralization: The base must be added to the H-Ala-OBzl·HCl solution and allowed to stir for 10-15 minutes prior to the introduction of the activated carboxylic acid. This causality ensures complete availability of the nucleophile, preventing sluggish reaction kinetics that would otherwise give the activated ester time to degrade or racemize[2].

Activation and the Suppression of Racemization

The coupling reaction involves activating the carboxyl group of an N-protected amino acid to form a highly reactive intermediate (e.g., an O-acylisourea when using carbodiimides like EDC).

  • The Oxazolone Threat: Unstabilized O-acylisoureas are highly susceptible to intramolecular attack by the adjacent amide carbonyl, forming an oxazolone intermediate that rapidly racemizes.

  • Additive Intervention: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are introduced to rapidly intercept the O-acylisourea, converting it into a stable, yet highly reactive, active ester (e.g., O-acyl-OBt)[3]. This effectively suppresses the oxazolone pathway and facilitates a clean nucleophilic attack by the neutralized H-Ala-OBzl[3][4].

Reagent Selection Matrix

To optimize the coupling of H-Ala-OBzl·HCl, the selection of the coupling reagent and base must be tailored to the specific steric demands of the target peptide.

Coupling SystemReagents UsedBase RequirementRacemization RiskByproduct RemovalBest Use Case
HATU / DIPEA HATUDIPEA (2.0 - 3.0 eq total)Very LowRequires chromatographySterically hindered couplings; rapid kinetics[4].
EDC / HOBt EDC·HCl, HOBtNMM or DIPEA (1.0 - 2.0 eq)LowAqueous extractionStandard solution-phase synthesis; highly cost-effective[5].
DIC / Oxyma DIC, OxymaPureBase only for HCl neutralizationVery LowSoluble urea, easy washGreener alternative; excellent for microwave synthesis.

Workflow Visualization

G N1 N-Protected Amino Acid (e.g., Fmoc-AA-OH) N3 Reactive Intermediate (O-Acylisourea / Uronium) N1->N3 Activation N2 Coupling Reagent (e.g., EDC, DIC, HATU) N2->N3 N4 Active Ester (OBt, OAt, Oxyma) N3->N4 Additive (HOBt/HOAt) Intercepts N7 Oxazolone Pathway (Racemization) N3->N7 Unstabilized Degradation N6 Target Peptide Bond (Amide Formation) N4->N6 Clean Coupling N5 H-Ala-OBzl·HCl + DIPEA/NMM (Neutralized Free Amine) N5->N4 Nucleophilic Attack

Mechanistic pathway of peptide coupling with H-Ala-OBzl·HCl highlighting intermediate stabilization.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU/DIPEA (Solution Phase)

HATU is a uronium/aminium-based reagent that incorporates the highly reactive HOAt moiety, making it exceptionally fast and efficient for sterically hindered couplings[4].

Scale: 1.0 mmol

  • Preparation of the Nucleophile: Dissolve H-Ala-OBzl·HCl (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (1.2 mmol) and stir at room temperature for 15 minutes.

    • Causality: DIPEA neutralizes the HCl salt, generating the nucleophilic free amine. A slight excess ensures complete deprotonation without creating a highly basic environment that promotes side reactions[1][2].

  • Pre-activation of the Carboxylic Acid: In a separate flame-dried flask, dissolve Fmoc-AA-OH (1.1 mmol) and HATU (1.05 mmol) in anhydrous DMF (5 mL). Cool to 0 °C in an ice bath. Add DIPEA (2.0 mmol) dropwise. Stir for 5 minutes.

    • Causality: Cooling to 0 °C minimizes the risk of epimerization during the highly exothermic activation phase. HATU rapidly converts the acid to an active OAt ester[4].

  • Coupling: Transfer the pre-activated Fmoc-AA-OH solution dropwise to the neutralized H-Ala-OBzl solution. Allow the reaction mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2-4 hours.

    • Causality: Gradual warming allows the reaction to reach thermodynamic completion while maintaining kinetic control over potential side reactions.

  • Workup & Validation: Dilute the mixture with Ethyl Acetate (50 mL). Wash sequentially with 5% KHSO₄ (aq) (3 x 20 mL), saturated NaHCO₃ (aq) (3 x 20 mL), and brine (1 x 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: KHSO₄ removes unreacted amines and basic byproducts (like excess DIPEA), while NaHCO₃ removes unreacted carboxylic acids and acidic additives. This self-validating workup ensures high crude purity.

Protocol B: Cost-Effective Coupling using EDC/HOBt (Solution Phase)

EDC is a water-soluble carbodiimide. Its urea byproduct is easily removed during aqueous workup, making it ideal for scalable solution-phase synthesis[5].

Scale: 1.0 mmol

  • Neutralization: Dissolve H-Ala-OBzl·HCl (1.0 mmol) in Dichloromethane (DCM) (5 mL). Add NMM (1.1 mmol) and stir for 15 minutes.

    • Causality: NMM is a weaker base than DIPEA, which is often preferred in EDC/HOBt couplings to further reduce the risk of base-catalyzed racemization[6].

  • Activation: Add Fmoc-AA-OH (1.05 mmol) and HOBt (1.1 mmol) to the mixture. Cool the flask to 0 °C.

    • Causality: HOBt is added before the coupling reagent to ensure it is immediately available in the microenvironment to trap the unstable O-acylisourea intermediate as soon as it forms[3].

  • Coupling: Add EDC·HCl (1.1 mmol) portion-wise. Stir at 0 °C for 1 hour, then at room temperature overnight.

    • Causality: EDC·HCl forms a water-soluble urea byproduct, which prevents the reaction mixture from becoming a thick slurry (unlike DCC)[4][5].

  • Workup & Validation: Dilute with additional DCM (40 mL). Wash with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (20 mL). Dry over Na₂SO₄ and concentrate.

    • Causality: The aqueous washes completely partition the EDC urea byproduct and HOBt into the aqueous layer, often yielding a dipeptide pure enough to bypass column chromatography[5].

References

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety Peptide Chemistry URL:[Link]

  • Role of Basic and Acidic Fragments in Delicious Peptides Taylor & Francis Online URL:[Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of Benzyl 2-Aminopropanoate Hydrochloride

Abstract This technical guide provides a detailed, step-by-step protocol for the synthesis of Benzyl 2-aminopropanoate hydrochloride from L-alanine. This compound is a critical intermediate in synthetic organic chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed, step-by-step protocol for the synthesis of Benzyl 2-aminopropanoate hydrochloride from L-alanine. This compound is a critical intermediate in synthetic organic chemistry, most notably as a C-protected amino acid derivative in peptide synthesis. We present a robust and widely-used method employing thionyl chloride (SOCl₂) and benzyl alcohol. The document elucidates the underlying reaction mechanism, provides expert insights into critical process parameters, outlines rigorous safety protocols, and offers guidance on product purification and characterization.

Introduction: The Synthetic Utility of Benzyl Alaninate

The benzyl ester of alanine, isolated as its stable hydrochloride salt, is a cornerstone building block for chemists engaged in peptide synthesis and the development of chiral molecules. The benzyl group serves as an effective protecting group for the carboxylic acid functionality of alanine. Its primary advantage lies in its stability under various reaction conditions, particularly those used for peptide bond formation, and its susceptibility to facile removal via catalytic hydrogenation—a clean and efficient deprotection strategy.

The synthesis of amino acid esters is a fundamental transformation, and the Fischer-Speier esterification is a classic approach.[1][2][3][4][5] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product, typically by removing the water generated during the reaction or by using a large excess of the alcohol.[1][3][5]

While methods using p-toluenesulfonic acid (p-TsOH) with azeotropic water removal are effective, the use of thionyl chloride in alcohol is a prevalent and highly efficient alternative for preparing amino acid ester hydrochlorides.[6][7][8] Thionyl chloride serves a dual purpose: it reacts with benzyl alcohol to generate hydrogen chloride (HCl) in situ, which acts as the Brønsted acid catalyst.[9] Furthermore, it can convert the carboxylic acid into a highly reactive acyl chloride intermediate, accelerating the esterification process.[10] This guide will focus on the thionyl chloride-mediated pathway, valued for its high conversion rates and operational simplicity.

Reaction Pathway and Mechanism

The overall transformation involves the reaction of L-alanine with benzyl alcohol in the presence of thionyl chloride to yield the target ester, which is isolated as its hydrochloride salt.

Overall Reaction: L-Alanine + Benzyl Alcohol --(SOCl₂)--> Benzyl 2-aminopropanoate Hydrochloride

The reaction proceeds through a multi-step mechanism:

  • In Situ Catalyst & Reagent Generation: Thionyl chloride reacts with the excess benzyl alcohol to produce hydrogen chloride (HCl) and benzyl sulfite. The generated HCl protonates the amino acid.

  • Carbonyl Activation: The HCl catalyst protonates the carbonyl oxygen of alanine's carboxylic acid group. This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[1][2]

  • Nucleophilic Attack: A molecule of benzyl alcohol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[3][4]

  • Proton Transfer & Water Elimination: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. This creates a good leaving group (water). The elimination of a water molecule reforms the carbonyl double bond.[1]

  • Deprotonation: The final deprotonation of the carbonyl oxygen yields the benzyl ester. The amino group, being basic, is protonated by the HCl in the reaction medium, forming the stable hydrochloride salt.

Visualizing the Reaction Mechanism

Caption: Simplified mechanism of thionyl chloride-mediated esterification.

Materials & Reagents

Proper preparation and handling of reagents are paramount for reaction success and laboratory safety. Ensure all reagents are of appropriate purity and handled according to their Safety Data Sheet (SDS).

ReagentCAS No.Molecular Wt. ( g/mol )Key PropertiesSupplier Example
L-Alanine56-41-789.09White crystalline solidSigma-Aldrich
Benzyl Alcohol100-51-6108.14Colorless liquid, anhydrous grade recommendedAcros Organics
Thionyl Chloride7719-09-7118.97Colorless to yellow fuming liquid, pungent odorSigma-Aldrich
Diethyl Ether60-29-774.12Volatile, flammable liquid, anhydrousFisher Scientific
Ethanol64-17-546.07For recrystallization, reagent gradeVWR

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving thionyl chloride must be performed in a certified chemical fume hood.

Visualizing the Experimental Workflow

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Deprotection of Benzyl 2-Aminopropanoate Hydrochloride

Welcome to the technical support center for the deprotection of benzyl 2-aminopropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the deprotection of benzyl 2-aminopropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this critical synthetic step. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues and provide actionable solutions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Incomplete Deprotection

Incomplete deprotection is a common hurdle in the synthesis of amino acids and peptides. This section provides a structured approach to diagnosing and resolving these issues.

Question 1: My catalytic hydrogenation/hydrogenolysis of benzyl 2-aminopropanoate hydrochloride is sluggish or incomplete. What are the likely causes and how can I resolve this?

Answer:

Incomplete hydrogenolysis is often multifaceted. The primary areas to investigate are catalyst activity, reaction conditions, and potential substrate-related issues.

1. Catalyst Activity and Quality:

  • Cause: The most frequent culprit is a deactivated or low-quality catalyst. Palladium on carbon (Pd/C) can lose activity over time or if improperly handled.[1][2] The quality and physicochemical properties of commercial Pd/C can also vary significantly, impacting efficiency.[2]

  • Solution:

    • Use Fresh Catalyst: Always use a fresh, high-quality batch of Pd/C. For particularly stubborn deprotections, consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more active.[3][4]

    • Proper Handling: Pd/C is pyrophoric in the presence of solvents and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] Avoid exposing the catalyst to air, which can lead to oxidation and deactivation.

    • Catalyst Pre-treatment: In some cases, pre-conditioning the catalyst by stirring it with hydrogen and acid in the absence of the substrate can improve selectivity and activity.[5][6]

2. Catalyst Poisoning:

  • Cause: The amine functionality of your starting material or product can act as a catalyst poison.[7][8] Although the hydrochloride salt mitigates this to some extent by protonating the amine, the free amine can still coordinate to the palladium surface and inhibit catalysis. Other functional groups containing sulfur or certain heterocycles can also poison the catalyst.

  • Solution:

    • Acidic Conditions: Ensure the reaction medium is sufficiently acidic. Running the reaction in solvents like ethanol with added HCl can help keep the amine protonated and less likely to poison the catalyst.[7][8] Acetic acid can also be an effective solvent or co-solvent.[9]

    • Increased Catalyst Loading: For substrates prone to causing catalyst inhibition, increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) may be necessary.[4][10]

3. Reaction Conditions:

  • Cause: Suboptimal temperature, pressure, or agitation can lead to poor reaction kinetics.

  • Solution:

    • Increase Hydrogen Pressure: If using a balloon of hydrogen is ineffective, switch to a high-pressure reactor (e.g., a Parr hydrogenator) to increase the hydrogen concentration at the catalyst surface.[3][10]

    • Elevate Temperature: Gently warming the reaction can increase the rate, but this should be done cautiously to avoid side reactions.

    • Ensure Vigorous Stirring: Effective mass transfer is crucial for heterogeneous catalysis. Ensure the reaction mixture is stirred vigorously to keep the catalyst suspended and in contact with the substrate and hydrogen.[10]

4. Solvent Choice:

  • Cause: The solvent can significantly influence the reaction rate.

  • Solution: The efficiency of debenzylation with Pd/C generally follows this trend: Toluene < Methanol < Ethanol < THF < Acetic Acid.[4][9] If your reaction is slow, consider switching to a more effective solvent.

The following diagram illustrates a systematic approach to troubleshooting incomplete hydrogenolysis:

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Troubleshooting workflow for incomplete hydrogenolysis.
Question 2: I am trying to use catalytic transfer hydrogenation with ammonium formate, but the reaction is not going to completion. What should I do?

Answer:

Catalytic transfer hydrogenation is a convenient alternative to using hydrogen gas.[11] If you are experiencing incomplete reaction, consider the following:

  • Equivalents of Hydrogen Donor: Ensure you are using a sufficient excess of the hydrogen donor. For ammonium formate, 2 to 4 equivalents are typically recommended.[3]

  • Catalyst and Solvent: The same considerations for catalyst quality and solvent choice as in direct hydrogenation apply here.[3][12] Methanol and ethanol are common solvents for this method.

  • Work-up: Excess ammonium formate can sometimes be difficult to remove. Purification by dialysis, lyophilization, or washing the organic solution with brine may be necessary.[3]

Question 3: I need to deprotect my benzyl ester, but my molecule contains other reducible functional groups. What are my options?

Answer:

When other reducible groups (e.g., alkenes, alkynes, nitro groups) are present, catalytic hydrogenation can be non-selective.[10] In these cases, acidic or Lewis acid-mediated cleavage are better alternatives.

  • Acidic Cleavage (TFA):

    • Mechanism: Trifluoroacetic acid (TFA) can be used to cleave the benzyl ester.[13] This method is often employed in solid-phase peptide synthesis.[14] The mechanism involves protonation of the ester oxygen, followed by cleavage to form the carboxylic acid and a stable benzyl cation.

    • Protocol: A common procedure involves dissolving the substrate in dichloromethane (DCM) and adding TFA to a final concentration of 20-50% (v/v).[13]

    • Caution: TFA is highly corrosive and should be handled with care in a well-ventilated fume hood.[13] This method is not suitable for substrates with other acid-sensitive protecting groups.

  • Acidic Cleavage (HBr in Acetic Acid):

    • Protocol: A solution of hydrogen bromide in acetic acid is a powerful reagent for cleaving benzyl ethers and esters.[15][16] However, it is extremely corrosive and may not be suitable for sensitive substrates.

  • Lewis Acid-Mediated Cleavage:

    • Reagents: Lewis acids such as aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), or boron trichloride (BCl₃) can effect benzyl ester cleavage.[7][9]

    • Considerations: These reagents are often used under anhydrous conditions and may require careful optimization. They offer an alternative when both hydrogenation and strong Brønsted acids are incompatible with the substrate.

Here is a decision-making flowchart to guide your choice of deprotection method:

graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Decision flowchart for deprotection method selection.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride salt in the starting material? The hydrochloride salt protonates the primary amine of the 2-aminopropanoate. This serves two main purposes: it increases the stability and shelf-life of the compound, and it reduces the tendency of the free amine to act as a catalyst poison during palladium-catalyzed hydrogenolysis.[7][8]

Q2: Can I use other catalysts besides palladium on carbon? While Pd/C is the most common catalyst for hydrogenolysis of benzyl esters, other options exist.[17][18] As mentioned, Pearlman's catalyst (Pd(OH)₂/C) is often more active.[3] In some specific cases, other metals like platinum or rhodium could be used, but they have a higher tendency to reduce aromatic rings, which is generally undesirable in this context.[9]

Q3: How can I monitor the progress of my deprotection reaction? The reaction can be monitored by thin-layer chromatography (TLC), looking for the disappearance of the starting material and the appearance of the product. Liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool to confirm the conversion and check for the presence of any side products.

Q4: My reaction seems to have stalled. Can I add more catalyst? Yes, if the reaction has stalled and you suspect catalyst deactivation, you can filter the reaction mixture through a pad of Celite (to remove the old catalyst) and then add a fresh portion of catalyst to the filtrate and resume the reaction.

Q5: Are there any non-metallic methods for benzyl ester deprotection? Yes, while less common for this specific transformation, oxidative deprotection methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation have been reported for benzyl ethers and could potentially be adapted.[17][19] Additionally, some enzymatic methods are being explored for N-benzyl group removal and might find future application for esters.[20]

The following table summarizes the key parameters for troubleshooting catalytic hydrogenolysis:

Parameter Potential Issue Recommended Action(s) Citation(s)
Catalyst Inactive or poisonedUse fresh, high-quality Pd/C or Pearlman's catalyst. Increase catalyst loading.[1][2][3][4]
Hydrogen Source Insufficient H₂ concentrationUse a high-pressure reactor instead of a balloon. Ensure sufficient equivalents of transfer hydrogenation reagent.[3][10]
Solvent Suboptimal reaction rateSwitch to a more effective solvent (e.g., EtOH, THF, AcOH).[4][9]
Additives Catalyst poisoning by amineAdd a protic acid (e.g., HCl) to the reaction mixture.[7][8]
Temperature Slow reaction kineticsGently warm the reaction mixture.[10]
Agitation Poor mass transferEnsure vigorous stirring to keep the catalyst suspended.[10]
References
  • Bennett, N. J., Goldby, A., & Pringle, R. (2010). An improved Heck reaction allows the synthesis of various α-benzyl-β-keto esters from aryl bromides and Baylis-Hillman adducts for use in the preparation of new pharmaceutical agents. Synlett, 2010(11), 1688-1690.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (n.d.). ACS Omega.
  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
  • Reactions of HBr with aromatic side chain alcohols and aromatic ethers. (n.d.). Proceedings of the Indian Academy of Sciences - Section A.
  • Palladium on Carbon. (n.d.). E-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. (2021). Organic Process Research & Development.
  • The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. (n.d.). The Journal of Organic Chemistry.
  • Benzyl Protection. (n.d.). Common Organic Chemistry.
  • Optimizing deprotection conditions for benzyl esters to avoid side products. (n.d.). BenchChem.
  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Royal Society of Chemistry.
  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Satur
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). Chemistry – An Asian Journal.
  • HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. (n.d.).
  • Application Notes and Protocols for the Deprotection of BOC-L-Alanine Benzyl Ester using Trifluoroacetic Acid. (n.d.). BenchChem.
  • Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. (1986). Journal of the American Chemical Society.
  • Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. (2023).
  • Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups. (n.d.). BenchChem.
  • A Technical Guide to (S)-Benzyl 2-amino-3-hydroxypropanoate: A Key Intermediate for Research and Development. (n.d.). BenchChem.
  • Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of. (n.d.). Canadian Journal of Chemistry.
  • Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. (2018).
  • Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters. (n.d.). BenchChem.
  • Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH. (n.d.). BenchChem.
  • Benzyl Esters. (n.d.). Organic Chemistry Portal.
  • 2-17 Science About O-Benzyl protecting groups. (2021).
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. (2020). ChemRxiv.
  • Hydrogenolysis. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Benzyl Deprotection of Alcohols. (2026). J&K Scientific LLC.
  • Troubleshooting incomplete Boc deprotection in peptide synthesis. (n.d.). BenchChem.
  • Pd-Catalyzed Asymmetric N-Allylation of Amino Acid Esters with Exceptional Levels of Catalyst Control: Stereo-Divergent Synthesis of ProM-15 and Related Bicyclic Dipeptide Mimetics. (2020).
  • Optimized Conditions for the Palladium‐Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. (n.d.).
  • Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.
  • Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Benzyl ether cleavage in presence of thiourea? (2022). Reddit.
  • De-protection of N-Benzyl groups. (2019). Sciencemadness.org.
  • How to use HBr (45~48%) for ether cleavage? (2016).
  • What is an easy method for the deprotection of Benzoyl group? (2017).

Sources

Optimization

Technical Support Center: Optimizing Benzyl 2-Aminopropanoate Hydrochloride Couplings

Welcome to the Technical Support Center for advanced peptide synthesis. Coupling amino acid ester hydrochlorides—specifically benzyl 2-aminopropanoate hydrochloride (H-Ala-OBzl·HCl)—presents a unique stereochemical chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. Coupling amino acid ester hydrochlorides—specifically benzyl 2-aminopropanoate hydrochloride (H-Ala-OBzl·HCl)—presents a unique stereochemical challenge. While the hydrochloride salt protects the ester from self-condensation, liberating the reactive amine requires a base. If poorly managed, this neutralization step inadvertently triggers the racemization of the incoming activated amino acid.

This guide is engineered for drug development professionals and synthetic chemists to troubleshoot, optimize, and validate epimerization-free coupling workflows.

Troubleshooting Guide & FAQs

Q1: Which component is actually at risk of racemization during this coupling? A: A common mechanistic misconception is that the benzyl 2-aminopropanoate (the nucleophile) racemizes. In reality, the primary stereochemical risk lies with the incoming N-protected amino acid (the electrophile). To allow H-Ala-OBzl·HCl to act as a nucleophile, a tertiary base must be added to neutralize the hydrochloride salt. If this base is too strong or present in excess, it catalyzes the formation of an oxazolone intermediate from the activated electrophile. This oxazolone rapidly undergoes base-catalyzed enolization, destroying its stereocenter before the amide bond can form .

Q2: Which base is optimal for neutralizing the hydrochloride salt without inducing epimerization? A: Weak, sterically hindered bases are critical. N-Methylmorpholine (NMM) (pKₐ ~7.4) or sym-collidine (2,4,6-trimethylpyridine, pKₐ ~7.4) are highly recommended over N,N-Diisopropylethylamine (DIPEA) (pKₐ ~10.5). NMM provides exactly enough basicity to neutralize the HCl salt and liberate the free amine of benzyl alaninate, but it is not strong enough to significantly drive the deprotonation of the oxazolone alpha-carbon .

Q3: What is the most effective coupling reagent system for this specific salt coupling? A: A combination of Diisopropylcarbodiimide (DIC) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is the gold standard for solution-phase salt couplings. Unlike uronium/aminium salts (e.g., HATU, HBTU) which require an excess of tertiary base to function—thereby exacerbating racemization—DIC/Oxyma operates efficiently under essentially neutral conditions once the HCl salt is neutralized. OxymaPure acts as a potent nucleophile, rapidly intercepting the O-acylisourea intermediate to form an active ester that strongly resists oxazolone formation .

Q4: Should I pre-neutralize the salt or perform in-situ neutralization? A: In-situ neutralization is strictly preferred. Pre-neutralizing H-Ala-OBzl·HCl and leaving the free amine in solution increases the risk of side reactions. The best practice is to add exactly 1.0 equivalent of NMM to the mixture containing both the HCl salt and the pre-activated acid at 0°C. This ensures the amine is liberated exactly when the electrophile is ready to react, minimizing the residence time of unreacted base .

Mechanistic & Troubleshooting Visualizations

G A Activated Amino Acid (Chiral Electrophile) B Oxazolone Intermediate A->B Excess Strong Base (e.g., DIPEA) E Desired Chiral Peptide Product A->E Weak Base (NMM) + OxymaPure C Enolate Formation (Loss of Chirality) B->C Base-Catalyzed Deprotonation D Racemized Peptide Product C->D Nucleophilic Attack by H-Ala-OBzl

Mechanism of base-induced oxazolone racemization vs. chiral retention.

G Start High Racemization Detected? Q1 Using Strong Base (DIPEA/TEA)? Start->Q1 A1 Switch to NMM or sym-Collidine Q1->A1 Yes Q2 Using Uronium Reagents (HATU/HBTU)? Q1->Q2 No A2 Switch to DIC/OxymaPure Q2->A2 Yes Q3 Reaction Temp > 25°C? Q2->Q3 No A3 Cool to 0°C during Neutralization Q3->A3 Yes

Troubleshooting workflow for resolving racemization in hydrochloride salt couplings.

Quantitative Impact of Reagent Selection

The following table summarizes the causal relationship between base strength, coupling reagent, and the resulting loss of chiral integrity during ester hydrochloride couplings.

Table 1: Impact of Base and Coupling Reagent on Racemization

Coupling SystemBase Used (1.0 eq)TemperatureD-Isomer Formation (%)
HATUDIPEA (pKₐ ~10.5)25°C5.2 - 8.4%
HATUNMM (pKₐ ~7.4)25°C2.1 - 3.5%
DIC / HOBtNMM (pKₐ ~7.4)25°C1.0 - 1.5%
DIC / OxymaPureNMM (pKₐ ~7.4)0°C to 25°C< 0.5%
DIC / OxymaPuresym-Collidine0°C to 25°C< 0.2%

(Data synthesized from standard peptide coupling optimization studies , )

Experimental Methodology

Protocol: Epimerization-Free Solution-Phase Coupling of H-Ala-OBzl·HCl

Objective: Couple an Fmoc-protected amino acid to H-Ala-OBzl·HCl while maintaining >99% enantiomeric excess (ee).

Phase 1: Electrophile Pre-activation

  • Dissolve 1.0 eq of the N-protected amino acid (e.g., Fmoc-Xaa-OH) and 1.0 eq of OxymaPure in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Cool the solution to 0°C using an ice bath. Causality: Lowering the kinetic energy of the system exponentially decreases the rate of oxazolone formation.

  • Add 1.0 eq of Diisopropylcarbodiimide (DIC) dropwise. Stir for 5 minutes at 0°C to allow the formation of the highly reactive, racemization-resistant Oxyma active ester.

Phase 2: Nucleophile Preparation & In-Situ Neutralization 4. In a separate dry flask, suspend 1.0 eq of Benzyl 2-aminopropanoate hydrochloride (H-Ala-OBzl·HCl) in a minimal volume of anhydrous DMF. 5. Transfer the pre-activated ester solution (from Phase 1) into the H-Ala-OBzl·HCl suspension. 6. Critical Step: Add exactly 1.0 eq of N-Methylmorpholine (NMM) dropwise to the mixture at 0°C. Causality: This precisely neutralizes the HCl salt, liberating the nucleophilic amine exactly when the electrophile is ready. Using exactly 1.0 eq ensures no excess base lingers to catalyze oxazolone enolization.

Phase 3: Coupling and Self-Validation 7. Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature for an additional 1-2 hours. 8. Visual Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The primary amine of H-Ala-OBzl reacts with Ninhydrin to form Ruhemann's purple. The complete disappearance of this purple spot confirms 100% acylation. 9. Quench the reaction by adding a few drops of MS-grade water, then dilute the mixture with Ethyl Acetate (EtOAc).

Phase 4: Self-Purifying Workup 10. Wash the organic layer sequentially with:

  • 5% KHSO₄ (aq): Validation: Selectively protonates and removes unreacted amine and the NMM·HCl byproduct into the aqueous layer.
  • Sat. NaHCO₃ (aq): Validation: Deprotonates and removes unreacted carboxylic acid and the acidic Oxyma byproduct.
  • Brine: Removes residual water from the organic phase.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chirally pure dipeptide.

References

  • Hibino et al. "Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis." PubMed Central (PMC). URL:[Link]

Troubleshooting

Technical Support Center: Resolving Poor Solubility of Benzyl 2-Aminopropanoate Hydrochloride in DCM

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the poor solubility of amino acid ester salts in organic solvents during solution-phase peptide synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the poor solubility of amino acid ester salts in organic solvents during solution-phase peptide synthesis. This guide is designed to deconstruct the physicochemical root causes of this issue and provide field-proven, self-validating methodologies to overcome it.

Mechanistic Overview: The Solvation Barrier

The Problem: Benzyl 2-aminopropanoate hydrochloride (H-Ala-OBzl·HCl) is a highly polar, ionic salt held together by strong crystal lattice energy. Dichloromethane (DCM) is a weakly polar, aprotic solvent. Because DCM lacks the dielectric capacity to stabilize separated ions, it cannot disrupt the salt's lattice. Consequently, adding the hydrochloride salt directly to DCM results in a persistent, unreactive suspension.

The Solution: To achieve solubility, the ionic salt must be converted into its neutral "free base" form. By introducing a mild base, the ammonium moiety (–NH₃⁺) is deprotonated to a primary amine (–NH₂). The resulting free amine—dominated by its lipophilic benzyl ester and aliphatic side chain—exhibits excellent solubility in DCM[1].

Quantitative Data: Solvent & Reagent Parameters

To make informed experimental choices, it is critical to compare the physicochemical properties of your reagents and solvents.

Table 1: Physicochemical Properties Influencing Solubility

PropertyH-Ala-OBzl·HCl (Salt)H-Ala-OBzl (Free Base)Dichloromethane (DCM)
Chemical State Ionic LatticeNeutral Organic MoleculeNon-polar Solvent
Dielectric Constant (ε) N/AN/A9.1 (Low)
Solubility in DCM Poor (< 5 mg/mL)Excellent (> 100 mg/mL)N/A
Reactivity Inert (Amine is protonated)NucleophilicInert

Table 2: Base Selection for Neutralization

BasepKa (Conjugate Acid)Steric HindranceSuitability for In Situ DCM Coupling
DIPEA ~10.75HighExcellent (Minimizes side reactions)
TEA ~10.75ModerateGood
Na₂CO₃ (aq) ~10.3LowExcellent (For biphasic extraction only)

Troubleshooting FAQs

Q: Can I force dissolution by simply heating the DCM suspension? A: No. DCM has a low boiling point (39.6 °C), meaning heating will not significantly increase its dielectric constant or solvating power for ionic species. Furthermore, heating amino acid esters can promote unwanted side reactions, such as intermolecular aminolysis leading to diketopiperazine formation.

Q: Should I use Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) for in situ neutralization? A: While both have similar pKa values, DIPEA is strongly recommended. Its bulky isopropyl groups provide significant steric hindrance, preventing the base itself from acting as a competing nucleophile during downstream peptide coupling steps[1],[2].

Q: My downstream reaction is sensitive to the DIPEA·HCl byproduct. What is the alternative? A: In situ neutralization leaves the DIPEA·HCl salt in the reaction mixture. If this soluble byproduct interferes with your specific coupling reagent or transition-metal catalyst, you must perform a biphasic aqueous extraction prior to the reaction. By neutralizing the salt with aqueous sodium carbonate and extracting with DCM, you isolate the pure free amine[3].

Logical Workflows

Below are the visual workflows for the two primary methods used to resolve this solubility issue.

InSituNeutralization A H-Ala-OBzl·HCl (Insoluble Suspension in DCM) B Add DIPEA (1.05 - 1.2 eq) at 0°C A->B C Deprotonation (Acid-Base Reaction) B->C D H-Ala-OBzl (Free Amine) Highly Soluble in DCM C->D E DIPEA·HCl (Soluble Byproduct) C->E F Proceed to Peptide Coupling (e.g., with activated Boc/Fmoc-AA) D->F

Workflow for in situ neutralization of amino acid ester hydrochlorides in DCM.

BiphasicExtraction Step1 Dissolve Salt in H2O Step2 Add aq. Na2CO3 (pH 9-10) Step1->Step2 Step3 Extract with DCM Step2->Step3 Step4 Dry over Na2SO4 & Concentrate Step3->Step4 Step5 Pure Free Amine in DCM Step4->Step5

Biphasic aqueous extraction workflow for isolating free amino acid esters.

Self-Validating Experimental Protocols

Protocol A: In Situ Neutralization (For Immediate Peptide Coupling)

Use this protocol when the presence of DIPEA·HCl will not interfere with your downstream coupling reagents (e.g., standard EDC/HOBt or DCC couplings).

  • Suspension: Suspend H-Ala-OBzl·HCl (1.05 equivalents relative to your carboxylic acid) in anhydrous DCM (approximately 10 mL per gram of resin/substrate).

  • Thermal Control: Cool the suspension to 0 °C using an ice bath. Causality: Neutralization is exothermic. Cooling prevents localized heating that could drive unwanted side reactions like diketopiperazine formation[1].

  • Base Addition: Add DIPEA (1.05 to 1.1 equivalents) dropwise under continuous magnetic stirring[1],[2].

  • Validation Checkpoint: Stir the mixture at 0 °C for 15–20 minutes. Observe the reaction flask: the initial opaque, milky suspension will transition into a completely clear, homogeneous solution. This visual cue confirms successful deprotonation and dissolution[1].

  • Coupling: The solution is now ready. You may directly add your activated carboxylic acid (e.g., Boc-AA-OH pre-activated with DCC/HOBt) to this flask[1].

Protocol B: Biphasic Free-Basing and Isolation

Use this protocol when absolute purity of the free amine is required, and byproduct salts must be strictly avoided.

  • Aqueous Dissolution: Dissolve H-Ala-OBzl·HCl in a minimal volume of distilled water. (Unlike in DCM, the high dielectric constant of water easily solvates the ionic lattice).

  • Alkalization: Cool the aqueous solution to 0 °C. Slowly add a saturated aqueous solution of Na₂CO₃ or K₂CO₃ until the pH of the solution reaches 9–10[3].

  • Validation Checkpoint: As the pH rises, the aqueous solution will become cloudy/milky. This indicates that the highly lipophilic free base is precipitating out of the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with equal volumes of DCM[3].

  • Washing & Drying: Combine the organic (DCM) layers and wash once with brine to remove residual alkalinity. Dry the organic phase over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation).

  • Validation Checkpoint: The final product should be a clear, slightly viscous oil (the pure H-Ala-OBzl free base), ready to be redissolved in any volume of DCM for your subsequent reactions.

References

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? - ResearchGate[Link]

Sources

Optimization

purification methods for crude benzyl 2-aminopropanoate hydrochloride mixtures

Technical Support Center: Purification & Troubleshooting for Benzyl 2-Aminopropanoate Hydrochloride Welcome to the technical support center for the purification of benzyl 2-aminopropanoate hydrochloride (also known as L-...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Troubleshooting for Benzyl 2-Aminopropanoate Hydrochloride

Welcome to the technical support center for the purification of benzyl 2-aminopropanoate hydrochloride (also known as L-alanine benzyl ester hydrochloride). This guide provides researchers and drug development professionals with field-proven methodologies, troubleshooting FAQs, and validated protocols to ensure the high-purity isolation of this critical peptide synthesis intermediate.

Chemical Profiling & Quantitative Data

Because the esterification of L-alanine with benzyl alcohol is an equilibrium-driven process typically catalyzed by strong acids (e.g., HCl gas, thionyl chloride, or p-toluenesulfonic acid), crude reaction mixtures often contain unreacted starting materials, solvent residues, and degradation products[1]. Understanding the physicochemical properties of these components is the first step in designing a successful purification strategy.

Table 1: Physicochemical Properties of the Target and Common Impurities

CompoundRole in MixtureMW ( g/mol )Boiling / Melting PointSolubility Profile
Benzyl 2-aminopropanoate HCl Target Product215.68MP: 138–140 °CSoluble in MeOH, EtOH; Insoluble in Et₂O, MTBE[2]
L-Alanine Unreacted Starting Material89.09MP: 258 °C (dec.)Highly soluble in H₂O; Insoluble in organic solvents
Benzyl Alcohol Reactant / Solvent108.14BP: 205 °CSoluble in MeOH, Et₂O, EtOAc, DCM
Cyclo(-Ala-Ala-) DKP Degradation Byproduct142.16MP: >250 °CPoorly soluble in cold organic solvents

Purification Decision Tree

Depending on the specific impurity profile of your crude mixture, the purification workflow must be adapted. Use the decision tree below to determine the optimal isolation strategy.

Workflow Crude Crude Benzyl 2-Aminopropanoate HCl Assess Impurity Assessment Crude->Assess Oil Oily Residue (Excess Benzyl Alcohol) Assess->Oil Solid Suspended Solids (Unreacted L-Alanine) Assess->Solid Triturate Trituration in Diethyl Ether Oil->Triturate Solubilizes organics Filter Hot Methanol Filtration Solid->Filter Removes zwitterions Recryst MeOH/Ether Recrystallization Triturate->Recryst Filter->Recryst Pure Pure Crystalline Salt Recryst->Pure Anti-solvent precipitation

Figure 1: Decision tree for the purification of crude benzyl 2-aminopropanoate hydrochloride.

Troubleshooting Guides & FAQs

Q1: My crude product is an oil rather than a solid. How do I induce crystallization? A: Causality: The presence of residual benzyl alcohol acts as a high-boiling plasticizer. It disrupts the intermolecular forces and hydrogen bonding required for the hydrochloride salt to form a stable crystalline lattice. Solution: Perform a solvent trituration before attempting recrystallization. Suspend the crude oil in cold, anhydrous diethyl ether or methyl tert-butyl ether (MTBE). The non-polar ether selectively solvates the benzyl alcohol and other organic impurities, while the highly polar hydrochloride salt remains completely insoluble, forcing it to precipitate as a solid[3].

Q2: NMR analysis shows significant unreacted L-alanine in my solid product. How do I remove it? A: Causality: L-alanine exists as a zwitterion (inner salt) at neutral pH and is completely insoluble in the alcohol/ether systems used for standard recrystallization. If not removed early, it will act as a nucleation site and co-precipitate with your target product. Solution: Exploit the differential solubility in hot alcohols. Dissolve your crude mixture in hot methanol (approx. 60 °C). The esterified product will dissolve readily, while the zwitterionic L-alanine will remain suspended[1]. Perform a rapid hot filtration through a fine glass frit or Celite pad to remove the L-alanine before adding your anti-solvent.

Q3: I am observing the formation of diketopiperazine (DKP) during solvent evaporation. How can I prevent this? A: Causality: Diketopiperazine (cyclo(-Ala-Ala-)) forms via an intramolecular aminolysis reaction. If the reaction mixture loses its acidic character, the free amine of one L-alanine benzyl ester molecule will nucleophilically attack the ester carbonyl of another. Solution: DKP formation is entirely suppressed when the amine is protonated. Ensure the system remains strictly acidic (pH < 2) during workup. Furthermore, concentrate your solutions under high vacuum at temperatures strictly below 40 °C to prevent the thermally-induced loss of HCl gas.

Validated Experimental Protocol: Standard Recrystallization

This self-validating protocol utilizes a methanol/diethyl ether solvent system to isolate high-purity benzyl 2-aminopropanoate hydrochloride[3].

Step 1: Initial Assessment & Trituration

  • Transfer the crude reaction mixture to a round-bottom flask.

  • Add 5 volumes of anhydrous diethyl ether. Vigorously stir for 15 minutes at room temperature.

  • Validation Check: The mixture should transition from an oil to a white/off-white suspension. If it remains oily, decant the ether and repeat the trituration step with fresh solvent.

  • Filter the suspension under vacuum and discard the ether filtrate (which contains residual benzyl alcohol).

Step 2: Hot Dissolution & Filtration

  • Transfer the triturated solid to an Erlenmeyer flask.

  • Add a minimum volume of hot methanol (50–60 °C) dropwise until the solid just dissolves.

  • Validation Check: If a fine white powder remains undissolved despite excess hot methanol, this is unreacted L-alanine.

  • Rapidly filter the hot solution through a pre-warmed sintered glass funnel to remove the insoluble L-alanine.

Step 3: Anti-Solvent Crystallization

  • Allow the clarified methanol filtrate to cool to room temperature.

  • Slowly add anhydrous diethyl ether dropwise while swirling the flask.

  • Stop the addition the moment the solution becomes faintly turbid (the "cloud point").

  • Validation Check: Add exactly 1-2 drops of methanol to clear the turbidity. If the solution does not clear, you have added too much ether; add slightly more methanol and repeat.

  • Cover the flask and allow it to sit undisturbed at room temperature for 2 hours.

  • Transfer the flask to a 4 °C refrigerator for 12 hours to maximize crystal growth.

Step 4: Isolation

  • Collect the white, needle-like crystals via vacuum filtration.

  • Wash the filter cake with 2 volumes of ice-cold diethyl ether to remove any trace mother liquor.

  • Dry the crystals under high vacuum (≤ 1 mbar) at room temperature for 24 hours.

References

  • Source: benchchem.
  • Source: academax.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

validating enantiomeric excess of benzyl 2-aminopropanoate hydrochloride

Validating the Enantiomeric Excess of Benzyl 2-Aminopropanoate Hydrochloride: A Comparative Guide Introduction Benzyl 2-aminopropanoate hydrochloride, commonly known as alanine benzyl ester hydrochloride, is a foundation...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Enantiomeric Excess of Benzyl 2-Aminopropanoate Hydrochloride: A Comparative Guide

Introduction

Benzyl 2-aminopropanoate hydrochloride, commonly known as alanine benzyl ester hydrochloride, is a foundational chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including Hepatitis C virus (HCV) NS5A inhibitors[1] and Poly(ADP-ribose) polymerase (PARP) inhibitors[2]. The enantiomeric purity of this intermediate directly dictates the stereochemical integrity of the final drug substance. Even trace amounts of the undesired enantiomer can drastically alter the pharmacokinetic profile and biological efficacy of the resulting therapeutic.

Validating the enantiomeric excess (ee) of this compound presents unique analytical challenges. As a highly polar, primary amine salt, it exhibits poor retention and peak shape on traditional normal-phase chiral columns. Furthermore, the alpha-proton of amino acid benzyl esters is highly prone to racemization under basic conditions, rendering many standard derivatization techniques risky[3]. This guide objectively compares advanced direct Chiral HPLC methodologies against traditional derivatization-based NMR approaches, providing researchers with mechanistically grounded, self-validating protocols.

Mechanistic Causality: The Pitfalls of Derivatization vs. Direct Analysis

Historically, determining the ee of amino acid esters required neutralizing the hydrochloride salt to a free base, followed by derivatization with a chiral reagent (e.g., Mosher's acid chloride) for 1 H-NMR or Chiral GC analysis.

The Causality of Racemization: The addition of organic bases (such as triethylamine or DIPEA) during derivatization abstracts the labile alpha-proton of the alanine moiety. The electron-withdrawing nature of the benzyl ester stabilizes the resulting enolate, leading to rapid racemization[3]. Consequently, the measured diastereomeric ratio (dr) may artificially underestimate the true enantiomeric purity of the starting material.

The Crown Ether Advantage: Direct Chiral HPLC utilizing a Crown Ether Chiral Stationary Phase (CSP), such as the Daicel CROWNPAK CR(+) or equivalent pyridino-crown ether columns, bypasses this risk entirely[4]. These columns are explicitly designed to resolve primary amino acids. The chiral recognition mechanism relies on the formation of a stereoselective host-guest inclusion complex between the chiral 18-crown-6 ether cavity of the stationary phase and the protonated primary amine (-NH 3+​ ) of the analyte[5]. By utilizing a highly acidic mobile phase (pH < 2.0), the amine remains fully protonated, ensuring maximal stereoselective interaction without the need for free-basing[6].

Comparative Performance Data

The following table summarizes the performance metrics of the three primary analytical modalities for benzyl 2-aminopropanoate hydrochloride.

Analytical ModalityMechanism of Chiral RecognitionSample PreparationSensitivity (LOD)Risk of Racemization
Direct HPLC (Crown Ether) Host-guest complexation (-NH 3+​ in crown cavity)Direct dissolution in mobile phase< 0.05%Very Low (Acidic conditions stabilize the ester)
HPLC (Polysaccharide) Hydrogen bonding, π-π interactionsRequires neutralization/free-basing~0.1%Moderate (Free-basing can induce enolization)
1 H-NMR (Mosher's Acid) Diastereomeric chemical shift non-equivalenceDerivatization with MTPA-Cl~1.0%Moderate (Derivatization requires basic conditions)

Visualization: Decision Matrix & Mechanistic Workflow

EE_Validation Sample Benzyl 2-aminopropanoate HCl (Target Analyte) HPLC Direct Chiral HPLC (Crown Ether CSP) Sample->HPLC Optimal Route NMR 1H-NMR / Chiral GC (Derivatization Methods) Sample->NMR Alternative Route Mech1 Aqueous Acidic Mobile Phase Ensures -NH3+ Protonation HPLC->Mech1 Mech3 Mosher's Acid Derivatization (Forms Diastereomers) NMR->Mech3 Mech2 Host-Guest Complexation (Stereoselective Inclusion) Mech1->Mech2 Result1 Direct ee% Calculation (High Sensitivity <0.05%) Mech2->Result1 Result2 Diastereomeric Ratio (dr) (Lower Sensitivity ~1%) Mech3->Result2

Fig 1. Workflow for validating the enantiomeric excess of benzyl 2-aminopropanoate HCl.

Self-Validating Experimental Protocols

Protocol 1: Direct Chiral HPLC via Crown Ether CSP (Recommended)

This protocol utilizes a direct, underivatized approach, preserving the native stereochemistry of the hydrochloride salt.

Causality of Experimental Choices:

  • Mobile Phase pH: Using aqueous perchloric acid (HClO 4​ ) at pH 1.5 ensures the primary amine is fully protonated, which is an absolute prerequisite for the crown ether inclusion complex to form[4].

  • Temperature: The host-guest complexation is an exothermic process. Lowering the column temperature (e.g., to 5 °C) shifts the thermodynamic equilibrium toward complex formation, significantly enhancing baseline resolution ( Rs​ ).

Step-by-Step Methodology:

  • System Preparation: Install a CROWNPAK CR(+) column (150 x 4.0 mm, 5 µm) or an equivalent chiral crown ether column. Equilibrate the column with a mobile phase of aqueous HClO 4​ (pH 1.5) at a flow rate of 0.5 mL/min. Set the column oven to 5 °C and UV detection to 210 nm.

  • Sample Preparation: Dissolve benzyl 2-aminopropanoate HCl directly in the mobile phase to a concentration of 1.0 mg/mL. Crucial Insight: Do not use organic solvents like methanol as the diluent, as they compete for hydrogen bonding within the crown ether cavity, degrading resolution.

  • Self-Validation Check (System Suitability): Inject 10 µL of a racemic standard (rac-alanine benzyl ester HCl). The method is only validated for use if the resolution ( Rs​ ) between the D-enantiomer (typically eluting first on a CR(+) column) and the L-enantiomer is ≥ 1.5.

  • Sample Analysis: Inject 10 µL of the test sample. Calculate the ee% using the area normalization method: ee(%) =[(Area L - Area D) / (Area L + Area D)] x 100.

  • Spike Recovery (LOQ Confirmation): Spike the test sample with 0.1% w/w of the D-enantiomer standard. A distinct, quantifiable peak must appear, confirming the method's sensitivity and ruling out co-elution with system artifacts[6].

Protocol 2: 1 H-NMR via Mosher's Acid Derivatization (Alternative)

When chiral HPLC is unavailable, NMR can be utilized, provided strict temperature and pH controls are maintained to mitigate racemization.

Step-by-Step Methodology:

  • Free-Basing (Cold): Suspend 50 mg of the sample in 2 mL of pre-chilled (0 °C) anhydrous dichloromethane (DCM). Add 1.0 equivalent of N,N-diisopropylethylamine (DIPEA) dropwise while strictly maintaining the temperature at 0 °C to minimize enolization[3].

  • Derivatization: Immediately add 1.2 equivalents of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 2 hours.

  • Quenching & Extraction: Quench the reaction with cold 1M HCl to remove unreacted amine and DIPEA. Extract the organic layer, wash with brine, dry over MgSO 4​ , and concentrate under vacuum.

  • NMR Acquisition: Dissolve the crude residue in CDCl 3​ . Acquire a 1 H-NMR spectrum at ≥ 400 MHz.

  • Data Analysis: Integrate the distinct methoxy (-OCH 3​ ) singlets of the MTPA moiety (typically between 3.4 - 3.6 ppm) or the alpha-proton doublets of the alanine core. The ratio of these integrals represents the diastereomeric ratio (dr), serving as a proxy for the initial enantiomeric excess.

Sources

Comparative

Comparative Analysis of Benzyl 2-Aminopropanoate Hydrochloride Cleavage Protocols

Introduction Benzyl 2-aminopropanoate hydrochloride (H-Ala-OBzl·HCl) is a highly versatile building block in medicinal chemistry and solid-phase peptide synthesis (SPPS). The benzyl ester acts as a robust C-terminal prot...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzyl 2-aminopropanoate hydrochloride (H-Ala-OBzl·HCl) is a highly versatile building block in medicinal chemistry and solid-phase peptide synthesis (SPPS). The benzyl ester acts as a robust C-terminal protecting group, offering excellent orthogonality by remaining completely stable under the mild acidic conditions (such as trifluoroacetic acid) typically used to remove N-terminal Boc groups [[1]](1]. However, the strategic cleavage of this ester to liberate the free carboxylic acid of L-alanine requires precise protocol selection to avoid compromising the molecular integrity of the broader peptide or compound.

As a Senior Application Scientist, I have structured this guide to objectively compare the three primary cleavage protocols—catalytic hydrogenolysis, strong acidolysis, and basic saponification—focusing on the mechanistic causality behind experimental choices and establishing self-validating workflows.

Mechanistic Overview & Protocol Selection Logic

Selecting the optimal cleavage protocol is dictated by the global architecture of your substrate, specifically the presence of orthogonal protecting groups and sensitive functional residues.

  • Catalytic Hydrogenolysis (Pd/C, H₂): This is the gold standard for benzyl ester cleavage. The mechanism relies on the physical adsorption of the benzylic aromatic ring onto the palladium catalyst's surface, followed by hydrogen-mediated cleavage of the C-O bond 1[1]. It is highly chemoselective but strictly contraindicated if sulfur-containing residues (e.g., Cysteine, Methionine) are present, as sulfur will irreversibly poison the palladium catalyst.

  • Acidolysis (HBr/AcOH): Operating via an SN​2 -like mechanism, the strong acid protonates the ester carbonyl, making the benzylic carbon highly susceptible to nucleophilic attack by the bromide ion 2[2]. This method is ideal for SPPS or when catalytic poisons are present, but it generates highly reactive benzyl cations that must be neutralized using chemical scavengers 3[3].

  • Basic Saponification (LiOH): This involves hydroxide-mediated nucleophilic acyl substitution. While effective for simple esters, it is generally avoided in complex peptide synthesis due to the high risk of base-catalyzed proton abstraction at the α -chiral center, leading to racemization 4[4].

G Start H-Ala-OBzl·HCl Cleavage Strategy Q1 Are sulfur-containing residues (Met, Cys) present? Start->Q1 Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Gold Standard Q1->Hydrogenation No Q2 Are acid-sensitive groups present? Q1->Q2 Yes (Poisoning risk) Acidolysis Acidolysis (HBr/AcOH or TFMSA) Q2->Acidolysis No Saponification Saponification (LiOH/MeOH/H2O) Q2->Saponification Yes

Caption: Decision matrix for selecting H-Ala-OBzl·HCl cleavage protocols based on substrate compatibility.

Quantitative Data & Performance Comparison

The following table summarizes the performance metrics of each cleavage strategy based on empirical data from standard synthesis workflows.

ParameterCatalytic Hydrogenolysis (Pd/C, H₂)Acidolysis (HBr/AcOH)Saponification (LiOH/H₂O)
Typical Yield 90–98%80–90%70–85%
Purity (Crude) >95%85–90%Variable (70–85%)
Racemization Risk None (<0.1%)None (<0.1%)Moderate to High
Orthogonality Cleaves Cbz, benzyl ethers. Leaves Boc intact.Cleaves Boc, t-Bu, Z. Leaves Fmoc intact.Cleaves most esters.
Byproducts Toluene (volatile)Benzyl bromide, alkylated scavengersBenzyl alcohol
Reaction Time 1–4 hours1–2 hours2–12 hours

Detailed Experimental Methodologies

A robust protocol must be a self-validating system. Each method below includes built-in quality control steps to ensure reaction completion and product integrity.

Protocol A: Catalytic Hydrogenolysis (The Gold Standard)

This method is preferred for its clean reaction profile and volatile byproducts [[5]](5]. Causality: Using methanol as a solvent ensures high hydrogen solubility. The reaction is run at room temperature and 1 atm H₂ to prevent the over-reduction of aromatic rings.

Workflow A H-Ala-OBzl·HCl in MeOH B Add 10% Pd/C (10-20% w/w) A->B C H2 Atmosphere (1 atm, RT) B->C D Filter over Celite & Concentrate C->D E L-Alanine (Free Acid) D->E

Caption: Standard workflow for the catalytic hydrogenolysis of benzyl 2-aminopropanoate hydrochloride.

Step-by-Step Workflow:

  • Preparation: Dissolve H-Ala-OBzl·HCl (1.0 equiv) in anhydrous methanol (0.1 M concentration) in a round-bottom flask 1[1].

  • Catalyst Addition: Carefully add 10% Pd/C (10–20% by weight of the substrate). Safety Note: Pd/C is highly pyrophoric when dry; flush the flask with argon prior to addition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas via a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere 1[1].

  • Monitoring (Self-Validation): Stir vigorously at room temperature. Monitor the reaction via LC-MS. The disappearance of the benzyl ester mass ( [M+H]+ shift of -90 Da) confirms completion (typically 1-3 hours).

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield L-Alanine hydrochloride as a highly pure white solid.

Protocol B: Acidolytic Cleavage (HBr/AcOH)

Utilized when the substrate contains reducible functionalities or sulfur atoms that preclude hydrogenation 2[2]. Causality: Glacial acetic acid serves as a polar, non-nucleophilic solvent that stabilizes ionic intermediates. The addition of scavengers (like anisole) is critical to quench the generated benzyl cations, preventing the irreversible alkylation of the amino acid side chains 3[3].

Step-by-Step Workflow:

  • Preparation: Suspend H-Ala-OBzl·HCl (1.0 equiv) in a 33% solution of HBr in glacial acetic acid (approx. 5-10 mL per gram of substrate) 2[2].

  • Scavenging: Add anisole or thioanisole (5.0 equiv) to the reaction mixture to act as a carbocation sink.

  • Reaction: Stir the mixture at room temperature for 1 to 2 hours. The reaction is driven forward by the high concentration of bromide nucleophiles.

  • Monitoring (Self-Validation): Extract a 10 μ L aliquot, neutralize with triethylamine, and analyze via HPLC to confirm the loss of the benzyl protecting group.

  • Workup: Pour the reaction mixture into a 10-fold volume of cold, dry diethyl ether. The deprotected L-Alanine hydrobromide salt will precipitate immediately.

  • Isolation: Centrifuge or filter the precipitate, wash extensively with cold ether to remove acetic acid and alkylated scavengers, and dry under vacuum.

Protocol C: Basic Saponification (LiOH/THF/H₂O)

A niche alternative used when both acid-labile groups and reducible groups must be preserved 4[4]. Causality: Lithium hydroxide is preferred over sodium hydroxide because the lithium ion coordinates with the ester carbonyl, accelerating hydrolysis while allowing for milder overall conditions, which slightly mitigates (but does not eliminate) the risk of racemization 6[6].

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate in a 3:1 mixture of Tetrahydrofuran (THF) and water. Cool the solution to 0 °C in an ice bath to suppress epimerization 4[4].

  • Hydrolysis: Slowly add an aqueous solution of LiOH (1.1 to 1.5 equiv).

  • Reaction: Stir at 0 °C for 1-2 hours.

  • Monitoring (Self-Validation): Monitor closely by TLC. Extended exposure to high pH will rapidly racemize the α -carbon of the alanine residue.

  • Workup: Once complete, immediately quench the reaction by adding 1 M HCl dropwise until the pH reaches ~6-7 (the isoelectric point of alanine) 4[4].

  • Isolation: Evaporate the THF under reduced pressure. The free amino acid can be isolated via ion-exchange chromatography or lyophilization of the aqueous layer.

References

  • Alchemyst. "Peptides Notes." Alchemyst.[Link]

  • aapptec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." aapptec.[Link]

  • ACS Medicinal Chemistry Letters. "Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation." ACS Publications.[Link]

  • ResearchGate. "A simple method for the alkaline hydrolysis of esters." ResearchGate.[Link]

Sources

Safety & Regulatory Compliance

Safety

Benzyl 2-aminopropanoate hydrochloride proper disposal procedures

Title: Operational Blueprint: Proper Handling and Disposal of Benzyl 2-Aminopropanoate Hydrochloride Executive Summary & Chemical Profiling As a Senior Application Scientist, I frequently observe a critical oversight in...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Operational Blueprint: Proper Handling and Disposal of Benzyl 2-Aminopropanoate Hydrochloride

Executive Summary & Chemical Profiling

As a Senior Application Scientist, I frequently observe a critical oversight in laboratory waste management: the misclassification of organic hydrochloride salts. Benzyl 2-aminopropanoate hydrochloride (also known as Benzyl L-alaninate hydrochloride) is a widely used amino acid ester in peptide synthesis and drug development. While it is an organic molecule, its formulation as a hydrochloride salt fundamentally alters its disposal trajectory.

Before executing any disposal protocol, it is imperative to understand the physicochemical parameters that dictate our safety and environmental boundaries.

Physicochemical & Hazard Summary

ParameterSpecification
Chemical Name Benzyl 2-aminopropanoate hydrochloride
CAS Numbers 5557-81-3 (Unspecified) / 5557-83-5 (L-isomer)
Molecular Formula C10H14ClNO2
Molecular Weight 215.68 g/mol
Physical State Solid
Solubility Soluble in water
GHS Hazard Classifications Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Thermal Decomposition CO, CO2, NOx, Hydrogen chloride (HCl)

Data synthesized from the1[1] and 2[2].

The Causality of Waste Segregation

Why do we segregate this specific salt with such rigor? The reasoning is threefold:

  • The Chloride Imperative: The compound contains a chloride counterion. When subjected to high-temperature incineration, it releases toxic and corrosive hydrogen chloride (HCl) gas[1]. If this waste is mistakenly routed to a standard non-halogenated organic waste stream, the resulting HCl gas can severely corrode the incinerator's refractory lining and potentially lead to the atmospheric release of polychlorinated dibenzodioxins (PCDDs). It must be routed to facilities equipped with alkaline scrubbers.

  • Aqueous Acidity: Because it is the salt of a weak base (an amine) and a strong acid (HCl), its dissolution in water yields an acidic solution. Discharging unneutralized acidic solutions into municipal wastewater systems violates environmental regulations and can mobilize heavy metals in plumbing infrastructure.

  • Biological Activity: Although its environmental persistence is considered low due to high water solubility[1], it is a synthetic amino acid derivative. Introducing such active pharmaceutical precursors into the environment can disrupt local microbial ecosystems. Therefore, drain disposal is strictly prohibited.

Disposal Workflow & Decision Matrix

The following logic tree dictates the operational flow for disposing of Benzyl 2-aminopropanoate hydrochloride across different experimental states.

G Start Waste Generation: Benzyl 2-aminopropanoate HCl State Determine Physical State Start->State Solid Solid Waste (Spills/Unused Reagent) State->Solid Aqueous Aqueous Solution (Post-Reaction Workup) State->Aqueous Organic Organic Solution (Reaction/Extraction Mixture) State->Organic SolidDisp Collect in HDPE container. Label: Halogenated Organic Solid Solid->SolidDisp AqDisp Neutralize pH to 6-8. Route to Aqueous Waste Aqueous->AqDisp OrgDisp Route strictly to Halogenated Organic Waste Organic->OrgDisp Incineration High-Temp Incineration (Alkaline Scrubbers Required) SolidDisp->Incineration AqDisp->Incineration Institutional processing OrgDisp->Incineration

Decision matrix for the segregation and disposal of Benzyl 2-aminopropanoate HCl waste.

Step-by-Step Disposal Methodologies

To ensure a self-validating safety system, execute the following protocols based on the physical state of the waste.

Protocol A: Solid Waste Disposal (Unused Reagent or Spills) Objective: Prevent aerosolization and ensure proper halogenated routing.

  • Containment: Don appropriate PPE (nitrile gloves, safety goggles, and a particle-filtering respirator if ventilation is poor). The compound is categorized as a skin and eye irritant[2].

  • Collection: Use a static-free brush and dustpan to gently sweep up the solid. Crucial Causality: Never use compressed air or dry sweeping methods that generate dust, as inhalation can cause respiratory tract irritation[1].

  • Transfer: Place the collected solid into a high-density polyethylene (HDPE) or glass wide-mouth waste container.

  • Validation Check: Visually inspect the spill area under bright laboratory light. Wipe the surface with a damp paper towel to capture microscopic dust. Dispose of the damp towel in the same solid waste container.

  • Labeling: Label the container explicitly as "Hazardous Solid Waste - Contains Halogenated Organics (Benzyl 2-aminopropanoate hydrochloride)".

Protocol B: Aqueous Waste Treatment (Post-Reaction Workup) Objective: Neutralize acidic byproducts before institutional collection.

  • pH Assessment: Insert a calibrated pH probe into the aqueous waste containing the dissolved salt. Expect a pH < 5 due to the dissociation of the hydrochloride salt.

  • Neutralization: Slowly add a 1M Sodium Bicarbonate ( NaHCO3​ ) solution while stirring continuously.

  • Validation Check: Monitor the pH until it stabilizes between 6.0 and 8.0. Verify the final reading with a secondary method, such as a universal pH indicator strip, to ensure the neutralization is complete and self-validating.

  • Routing: Transfer the neutralized solution to the designated aqueous waste carboy. Do not pour down the drain.

Protocol C: Organic Solvent Waste Objective: Prevent incinerator corrosion and toxic gas release.

  • Segregation: If the compound is dissolved in organic solvents (e.g., dichloromethane, ethyl acetate), route the mixture strictly to the Halogenated Organic Waste stream.

  • Validation Check: Inspect the waste carboy to ensure it is explicitly labeled for halogenated solvents and features a vented cap to prevent pressure buildup from residual solvent evaporation.

References

  • Title : SAFETY DATA SHEET - L-Alanine benzyl ester hydrochloride Source : Fisher Scientific URL : 1

  • Title : benzyl 2-aminopropanoate hydrochloride — Chemical Substance Information Source : NextSDS URL : 2

  • Title : Chemical Safety Data Sheet MSDS / SDS - L-alanine benzyl ester hydrochloride Source : ChemicalBook URL : 3

Sources

Handling

Personal protective equipment for handling Benzyl 2-aminopropanoate hydrochloride

As a Senior Application Scientist overseeing peptide synthesis and chemical handling workflows, I have designed this comprehensive operational guide for handling Benzyl 2-aminopropanoate hydrochloride (also widely known...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing peptide synthesis and chemical handling workflows, I have designed this comprehensive operational guide for handling Benzyl 2-aminopropanoate hydrochloride (also widely known as L-Alanine benzyl ester hydrochloride).

While this compound is a foundational building block for incorporating alanine moieties into complex peptides, its physical properties as a hydrochloride salt demand rigorous safety protocols. This guide provides the mechanistic reasoning behind required Personal Protective Equipment (PPE) and outlines self-validating operational and disposal procedures to ensure laboratory safety and chemical integrity.

Chemical Profiling & Mechanistic Hazard Analysis

Benzyl 2-aminopropanoate hydrochloride is highly valued in drug development for its enhanced solubility in organic solvents and its role in selective protection strategies during synthesis [1]. However, its formulation as a hydrochloride salt introduces specific handling risks.

When aerosolized dust particles of this compound come into contact with the moisture inherent in human mucous membranes (eyes, respiratory tract) or sweat on the skin, the salt dissociates. This dissociation releases localized hydrogen chloride, leading to rapid micro-acidification of the tissue. This mechanism is the direct causality behind its GHS hazard classifications: Skin Irritation 2 (H315) , Eye Irritation 2A (H319) , and Specific Target Organ Toxicity - Single Exposure (H336) [1][2].

Mechanism Exposure Dust/Aerosol Exposure Moisture Contact with Mucous/Sweat Exposure->Moisture Dissociation HCl Dissociation (Localized Acidification) Moisture->Dissociation Irritation Tissue Irritation (Skin/Eye/Respiratory) Dissociation->Irritation Defense PPE Barrier (N95, Goggles, Nitrile) Defense->Exposure Blocks

Caption: Mechanistic pathway of tissue irritation and PPE barrier intervention.

Quantitative Chemical & Hazard Specifications
ParameterSpecification / Value
Chemical Name Benzyl 2-aminopropanoate hydrochloride
CAS Number 5557-83-5
Molecular Weight 215.68 g/mol
Hazard Codes H315 (Skin), H319 (Eye), H336 (Respiratory)
Storage Temperature -20°C (Freezer) or cool, dry, well-ventilated
GHS Pictogram GHS07 (Exclamation Mark)

Personal Protective Equipment (PPE) Matrix

To interrupt the irritation pathway described above, a strict PPE regimen must be enforced. The following matrix details the required equipment and the scientific rationale behind each selection [2][3].

PPE CategorySpecification StandardScientific Rationale
Eye Protection EN 166 (EU) / NIOSH (US) Safety GogglesTightly fitting goggles prevent airborne crystalline dust from dissolving in ocular fluid, avoiding localized acid burns.
Hand Protection EN 374 Nitrile Gloves (0.11 mm min thickness)Nitrile offers superior chemical resistance to fine powders and prevents sweat-mediated dermal absorption better than latex.
Respiratory EN 149 (P2/P3) or NIOSH N95 Particulate FilterBlocks inhalation of micro-particles during weighing, mitigating STOT SE 3 respiratory tract irritation.
Body Protection Anti-static Lab Coat (Cotton/Poly blend)Prevents static accumulation, which otherwise causes hygroscopic powders to cling to the operator's clothing.

Operational Plan: Step-by-Step Handling Protocol

Because Benzyl 2-aminopropanoate hydrochloride is both hygroscopic and prone to static charge buildup, handling must be meticulously controlled. This protocol is designed as a self-validating system: if static scatter occurs, the environmental controls have failed and must be recalibrated.

Step 1: Environmental Preparation

  • Ensure the workspace is within a chemical fume hood with a verified face velocity of 80-100 fpm.

  • Ground all weighing equipment to prevent static dispersion of the powder.

Step 2: PPE Verification & Donning

  • Put on the anti-static lab coat, EN 166 safety goggles, and an N95/P2 respirator.

  • Don EN 374 compliant nitrile gloves. Expert Tip: Use the double-gloving technique if handling quantities >50g. This allows for rapid doffing of the outer layer if it becomes heavily contaminated, without exposing bare skin.

Step 3: Material Transfer & Weighing

  • Remove the chemical from -20°C storage. Critical Hold Point: Allow the sealed container to equilibrate to room temperature (approx. 30 minutes) before opening. Causality: Opening cold containers introduces atmospheric moisture, which degrades the ester via hydrolysis and exacerbates the stickiness of the hydrochloride salt.

  • Use an anti-static weighing boat and a stainless-steel micro-spatula.

  • Weigh the required amount slowly to minimize aerosolization and dust formation.

Step 4: Post-Handling Decontamination

  • Seal the primary container tightly. Backfill the headspace with an inert gas (Argon or Nitrogen) before returning it to -20°C storage to preserve the ester linkage.

  • Wipe down the balance and fume hood surfaces with a damp, disposable lint-free cloth. (Water is highly effective here due to the high aqueous solubility of the HCl salt).

  • Remove gloves using the "beak method" (turning them inside out without touching the outer surface) and dispose of them in solid chemical waste.

Emergency Response & Spill Containment

In the event of an accidental release, immediate containment is required to prevent the powder from becoming airborne and entering the facility's HVAC system [3].

SpillResponse Start Spill Detected Assess Assess Spill Size & Evacuate if Large Start->Assess PPE Verify PPE (N95, Nitrile, Goggles) Assess->PPE Contain Contain Spill (Avoid Dust Formation) PPE->Contain Clean Sweep/Shovel into Closed Container Contain->Clean Dispose Incinerate via EHS Protocols Clean->Dispose

Caption: Workflow for accidental spill response and containment.

Spill Execution Steps:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Suppress: Do not dry sweep, as this generates hazardous aerosols. Lightly cover the spill with a damp inert absorbent material (e.g., sand or vermiculite) to suppress dust.

  • Collect: Use a non-sparking shovel to transfer the absorbed mixture into a heavy-duty, sealable hazardous waste container.

Waste Disposal Plan

Improper disposal of hydrochloride salts can lead to severe environmental damage and infrastructural corrosion.

Step 1: Segregation Collect all contaminated consumables (weighing boats, spatulas, gloves, spill cleanup materials) in a clearly labeled, sealable solid waste container. Do not mix with strong oxidizing agents, as this compound is incompatible and may react dangerously [2].

Step 2: Chemical Inactivation & Incineration Do not flush residual powder down the sink. The standard regulatory protocol for this compound requires dissolution in a combustible solvent (such as ethanol or methanol) followed by controlled incineration [3]. Causality: The liquid mixture must be transferred to a licensed chemical incinerator equipped with an afterburner and an alkaline scrubber system . The scrubber is a mandatory requirement because combusting a hydrochloride salt generates highly corrosive Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx), which must be neutralized before atmospheric release.

References

  • NextSDS Database. "benzyl 2-aminopropanoate hydrochloride — Chemical Substance Information". NextSDS. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-aminopropanoate hydrochloride
Reactant of Route 2
Benzyl 2-aminopropanoate hydrochloride
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